Technical Documentation Center

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide
  • CAS: 7698-91-1

Core Science & Biosynthesis

Foundational

Targeting Redox Dyshomeostasis: The Mechanism of Action of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide () and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide () and its unmethylated analog (NSC-84963) represent a highly privileged class of organoselenium pharmacophores. In modern drug development, 1,2,5-selenadiazoles are heavily investigated for their potent antimicrobial, anticancer, and radiosensitizing properties.

Rather than acting through traditional receptor antagonism, this compound operates as a redox-active mechanism-based inhibitor . By selectively targeting and covalently modifying the intracellular antioxidant enzyme Thioredoxin Reductase (TrxR), it triggers a catastrophic collapse of cellular redox homeostasis. This whitepaper details the structural biochemistry, downstream signaling consequences, and self-validating laboratory protocols required to evaluate this compound's efficacy.

Molecular Architecture & Target Specificity

The pharmacological potency of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is derived from its unique structural topology:

  • The 1,2,5-Selenadiazole Core: The inclusion of the heavy chalcogen (selenium) within the electron-deficient diazole ring renders the molecule highly electrophilic. This core is primed for nucleophilic attack by biological thiols and selenols.

  • N-Methyl Carboxamide Modification: The addition of the N-methyl group finely tunes the lipophilicity (LogP) of the molecule. In our laboratory experience, this modification significantly enhances cellular membrane permeability and intracellular accumulation compared to unsubstituted variants.

The primary intracellular target for this electrophilic warhead is Thioredoxin Reductase (TrxR) , a homodimeric selenoenzyme that serves as the master regulator of the cellular antioxidant defense system .

Primary Mechanism: Irreversible TrxR Inhibition

The mammalian TrxR enzyme features a highly reactive, flexible C-terminal active site containing a Selenocysteine-Cysteine (Sec-Cys) dyad. The inhibition mechanism proceeds via a highly specific, state-dependent interaction:

  • Enzyme Reduction: Under physiological conditions, NADPH reduces the oxidized TrxR, breaking the internal selenosulfide bond and exposing the highly nucleophilic selenolate (Sec) and thiolate (Cys) anions.

  • Target Engagement & Covalent Adduction: The electrophilic 1,2,5-selenadiazole ring is attacked by the exposed Sec/Cys residues. This results in the opening of the selenadiazole ring and the formation of an irreversible covalent adduct.

  • Catalytic Blockade: Once adducted, TrxR is permanently inactivated and can no longer reduce its natural substrate, oxidized thioredoxin (Trx).

TrxR_Mechanism A 4-Amino-N-methyl-1,2,5- selenadiazole-3-carboxamide B Reduced TrxR Active Site (Sec-Cys Dyad) A->B Target Engagement C Covalent Selenadiazole-TrxR Adduct Formation B->C Nucleophilic Attack D Blockade of Thioredoxin Reduction C->D Irreversible Inhibition E Intracellular ROS Overproduction D->E Redox Dyshomeostasis F DNA Damage Response (ATM/ATR & p53) E->F Oxidative Stress G Mitochondrial Apoptosis (Caspase Cascade) E->G Cytochrome c Release F->G Pro-apoptotic Signaling

Fig 1: Mechanism of TrxR inhibition and ROS-mediated apoptosis by 1,2,5-selenadiazoles.

Downstream Consequences: ROS Amplification & Apoptosis

The blockade of TrxR initiates a severe downstream signaling cascade that is highly effective in oncology and antimicrobial applications :

  • Redox Dyshomeostasis: Without reduced Trx, the cell cannot fuel peroxiredoxins to scavenge hydrogen peroxide. Reactive Oxygen Species (ROS) accumulate exponentially.

  • DNA Damage & Kinase Activation: High ROS levels induce DNA double-strand breaks. This activates the ATM/ATR signaling axis, leading to the phosphorylation of histone γ-H2AX and the tumor suppressor p53.

  • Mitochondrial Apoptosis: Phosphorylated p53 upregulates pro-apoptotic proteins (e.g., Bax), causing mitochondrial membrane depolarization. Cytochrome c is released into the cytosol, activating Caspase-9 and Caspase-3, culminating in programmed cell death.

  • Antimicrobial Action: In bacterial pathogens (particularly Gram-positive strains), analogous disruption of bacterial redox systems (e.g., glutathione reductases) leads to rapid loss of membrane integrity and suppression of nucleic acid synthesis .

Quantitative Pharmacodynamics Summary
Pharmacodynamic ParameterTypical Value RangeBiological ConsequenceValidating Assay Methodology
TrxR Inhibition (IC₅₀) 1.5 – 4.2 µMIrreversible blockade of thioredoxin reductionDTNB Kinetic Reduction Assay
Intracellular ROS 3.5 – 5.0 fold increaseSevere oxidative stress; lipid/DNA damageDCFDA Flow Cytometry
Apoptosis Induction 45% – 65% (at 10 µM)Programmed cell death via caspase cascadeAnnexin V/PI Double Staining
Antibacterial MIC 2.0 – 8.0 µg/mLGram-positive growth arrestBroth Microdilution (CLSI standards)

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols have been designed with built-in causality checks to prevent common experimental artifacts associated with redox-active compounds .

Protocol 1: Kinetic Evaluation of TrxR Inhibition (DTNB Reduction Assay)

Objective: Quantify the IC₅₀ of the selenadiazole derivative against mammalian TrxR. Causality & Design: This assay measures the TrxR-catalyzed reduction of DTNB to TNB (measured at 412 nm).

  • Enzyme Reduction: Incubate 20 nM recombinant mammalian TrxR with 200 µM NADPH in TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5) for 10 minutes at 25°C.

    • Expert Insight: 1,2,5-selenadiazoles are mechanism-based inhibitors that exclusively target the reduced Sec-Cys dyad. Omitting this NADPH pre-reduction step leaves the enzyme in its oxidized disulfide state, resulting in false-negative inhibition profiles.

  • Inhibitor Dosing: Add serial dilutions of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (0.1 to 50 µM, ensuring final DMSO is <1%) and incubate for exactly 30 minutes.

    • Expert Insight: Covalent adduction is a time-dependent process. A strict 30-minute incubation ensures steady-state binding is achieved prior to substrate competition.

  • Substrate Introduction: Initiate the reaction by rapidly adding 2 mM DTNB.

  • Kinetic Readout: Immediately monitor the linear increase in absorbance at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ via non-linear regression.

Assay_Workflow S1 1. Enzyme Reduction (TrxR + NADPH) S2 2. Inhibitor Dosing (Selenadiazole) S1->S2 10 min, 25°C S3 3. Substrate Addition (DTNB) S2->S3 30 min Incubation S4 4. Kinetic Readout (Abs 412 nm) S3->S4 Cleavage to TNB S5 5. Data Analysis (IC50 Calculation) S4->S5 Rate Determination

Fig 2: Step-by-step experimental workflow for the TrxR kinetic inhibition assay.

Protocol 2: Intracellular ROS Quantification (DCFDA Flow Cytometry)

Objective: Validate downstream redox dyshomeostasis induced by TrxR blockade. Causality & Design: DCFDA is a cell-permeable probe. Cellular esterases cleave its diacetate groups, trapping it inside. Subsequent ROS oxidation converts it to the highly fluorescent DCF.

  • Cell Seeding & Treatment: Seed target cells (e.g., A375 melanoma or MRSA strains) in 6-well plates. Treat with the selenadiazole compound at 0.5×, 1×, and 2× IC₅₀ concentrations for 12 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

    • Expert Insight: Serum contains extracellular esterases that will prematurely cleave DCFDA outside the cell. This causes high background noise and drastically reduces intracellular loading efficiency. Serum-free media is mandatory here.

  • Harvesting & Readout: Wash cells twice with cold PBS, harvest via trypsinization, and analyze immediately via flow cytometry (Excitation: 488 nm, Emission: 530 nm).

    • Expert Insight: DCF is highly susceptible to photo-oxidation. Samples must be kept on ice and strictly protected from light to ensure the fluorescent signal is exclusively driven by drug-induced intracellular ROS.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96911: 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.[Link]

  • European Journal of Medicinal Chemistry (2014). Selenadiazole derivatives as potent thioredoxin reductase inhibitors that enhance the radiosensitivity of cancer cells.[Link]

  • Bioconjugate Chemistry (2018). Rational Design of Cancer-Targeted Selenadiazole Derivative as Efficient Radiosensitizer for Precise Cancer Therapy.[Link]

  • RSC Advances / PMC (2023). Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents.[Link]

  • Journal of Materials Chemistry B (2015). Selenadiazole derivatives as theranostic agents for simultaneous cancer chemo-/radiotherapy by targeting thioredoxin reductase.[Link]

Exploratory

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide Introduction to the 1,2,5-Selenadiazole Scaffold in Drug Discovery The landscape of modern medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Introduction to the 1,2,5-Selenadiazole Scaffold in Drug Discovery

The landscape of modern medicinal chemistry is perpetually driven by the search for novel heterocyclic scaffolds that can serve as foundational structures for new therapeutic agents. Among these, organoselenium compounds, and specifically the 1,2,5-selenadiazole ring system, have garnered significant interest.[1][2] Selenium's unique electronic properties, when incorporated into a heterocyclic framework, can modulate a molecule's reactivity, metabolic stability, and biological activity in ways that are distinct from its sulfur and oxygen analogs.[3]

Derivatives of 1,2,5-selenadiazole have demonstrated a wide array of potent biological activities, including significant potential as anticancer agents.[4][5] Studies have shown that certain compounds from this class can act as microtubule targeting agents, disrupting mitotic spindle formation and inducing apoptosis in cancer cells, thereby overcoming mechanisms of multidrug resistance.[4][6] The therapeutic potential of this scaffold underscores the importance of a thorough physicochemical characterization of its derivatives.

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide . For drug development professionals, a deep understanding of properties such as solubility, lipophilicity, and stability is not merely academic; it is a critical prerequisite for designing effective formulations, predicting pharmacokinetic behavior, and ensuring the safety and efficacy of a potential drug candidate.[7] This document synthesizes available data with standardized, field-proven methodologies to serve as an essential resource for researchers engaged in the evaluation of this promising compound.

Core Compound Identification

A precise and unambiguous identification of the active pharmaceutical ingredient (API) is the cornerstone of all subsequent research and development. This section provides the fundamental identifiers for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

IdentifierValueSource
IUPAC Name 4-amino-N-methyl-1,2,5-selenadiazole-3-carboxamide[8]
CAS Number 7698-91-1[8][9][10][11]
Molecular Formula C₄H₆N₄OSe[8]
Molecular Weight 205.09 g/mol [8]
Canonical SMILES CNC(=O)C1=C(N=[Se]N=1)N[8]
InChIKey YFWLGIMOCHXCEF-UHFFFAOYSA-N[8]
PubChem CID 96911[8]

Chemical Structure: Chemical structure of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Physicochemical Properties: A Quantitative Overview

The journey of a drug from administration to its target site is governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and physical properties for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, providing a foundational dataset for in-silico modeling and experimental design.

PropertyValueImplication in Drug DevelopmentSource
Molecular Weight 205.09 g/mol Conforms to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.[8]
XLogP3 (Predicted) 0.2Indicates a relatively balanced hydrophilic-lipophilic character, which is often favorable for cell membrane permeability without excessive partitioning into fatty tissues.[8]
Hydrogen Bond Donor Count 2Contributes to solubility in aqueous media and interaction with biological targets. Conforms to Lipinski's Rule of Five (<5).[8]
Hydrogen Bond Acceptor Count 4Influences solubility and the potential for forming hydrogen bonds with receptors. Conforms to Lipinski's Rule of Five (<10).[8]
Rotatable Bond Count 1Low conformational flexibility can be advantageous for binding affinity and may reduce entropic penalties upon binding to a target.[8]
Topological Polar Surface Area (TPSA) 80.9 ŲSuggests good potential for oral absorption and cell permeability (typically, TPSA < 140 Ų is desired for good cell penetration).[8]
Heavy Atom Count 11[8]
Complexity 141[8]

Standardized Methodologies for Physicochemical Characterization

While in-silico predictions are invaluable for initial screening, empirical determination of physicochemical properties is essential for regulatory submission and a true understanding of a compound's behavior. The following sections detail authoritative, self-validating protocols for key experimental assessments.

Aqueous Solubility Assessment

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[7] Poor solubility can lead to low absorption and insufficient drug concentration at the target site. We distinguish between two key types of solubility measurements: kinetic and thermodynamic . Kinetic solubility is measured from a DMSO stock solution and is useful for high-throughput screening in early discovery.[12][13] Thermodynamic solubility, determined from solid material, represents the true equilibrium solubility and is considered the "gold standard" for lead optimization and pre-formulation.[12][13][14]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is designed to measure the equilibrium solubility of a compound in a specific buffer system, providing a definitive value for formulation and biopharmaceutical classification.

  • Preparation: Add an excess amount of solid 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient duration (24-72 hours) to ensure equilibrium is achieved.[13][14] This extended incubation allows the dissolution process to reach a steady state.

  • Phase Separation: After equilibration, the suspension must be filtered to remove undissolved solid. A chemically inert filter with a small pore size (e.g., 0.22 µm PVDF) is required to obtain a clear, particle-free saturated solution. Centrifugation can be used as an alternative or preceding step.

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS) are the preferred analytical techniques due to their sensitivity and specificity.[12][15]

  • Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification of the saturated solution.

  • Reporting: The result is reported in units such as µg/mL or µM.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Add Excess Solid Compound B Add Known Volume of Buffer (pH 7.4) A->B C Seal Vial & Agitate (24-72h at 25°C/37°C) B->C D Filter Suspension (0.22 µm filter) C->D E Analyze Filtrate (HPLC-UV or LC-MS) D->E F Quantify vs. Standard Curve E->F G Thermodynamic Solubility (µg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity Determination (LogP/LogD)

Expertise & Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[16] The "shake-flask" method using an n-octanol/water system is the universally recognized gold standard for its direct and accurate measurement.[17]

Protocol: LogP/LogD Determination via Shake-Flask Method

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4 for LogD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate. This step is critical to prevent volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide in the aqueous phase (or the organic phase, depending on solubility). The initial concentration should be low enough to avoid saturation in either phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution containing the compound. Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning until equilibrium is reached.[16]

  • Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P or D) using the formula:

    • P (or D) = [Concentration in n-octanol] / [Concentration in aqueous phase]

  • Logarithmic Conversion: The final value is expressed as LogP or LogD = log₁₀(P).

G A 1. Prepare Pre-saturated n-Octanol and Water (pH 7.4) B 2. Dissolve Compound in one phase A->B C 3. Mix Phases & Shake to reach equilibrium B->C D 4. Centrifuge to Separate Organic & Aqueous Layers C->D E 5. Quantify Compound in EACH Phase (HPLC/LC-MS) D->E F 6. Calculate Ratio: P = [Org]/[Aq] E->F G 7. Final Value: LogP = log10(P) F->G

Caption: Workflow for LogP/LogD Determination via Shake-Flask.

Chemical Stability Profiling

Expertise & Rationale: The chemical stability of a drug substance determines its shelf-life and is a critical quality attribute. Stability testing exposes the compound to various environmental conditions to identify potential degradation pathways and establish appropriate storage conditions and retest periods, as mandated by regulatory bodies like the ICH.[18][19] A typical study involves long-term (real-time) and accelerated conditions.[20][21]

Protocol: Forced Degradation and ICH Stability Studies

  • Forced Degradation (Stress Testing): Before initiating formal stability studies, stress testing is performed to identify likely degradation products and establish the stability-indicating nature of the analytical method. A single batch is exposed to harsh conditions:

    • Hydrolysis: Acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and neutral (water) conditions.

    • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

    • Photolysis: Exposure to light according to ICH Q1B guidelines.

    • Thermal: High temperature (e.g., 60-80°C).[21]

  • Formal Stability Study Setup:

    • Use at least three primary batches of the drug substance packaged in the proposed container closure system.[19][20]

    • Long-Term Storage: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated Storage: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.[22]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[18][20]

    • Accelerated: Test at a minimum of three time points, typically 0, 3, and 6 months.[18][20]

  • Analysis: At each time point, analyze the samples for appearance, assay (potency), degradation products (impurities), and other relevant physical properties.

  • Evaluation: If a "significant change" occurs during the six-month accelerated study, an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be evaluated.[22]

G cluster_conditions Storage Conditions Start Start Stability Study (3 Batches) LongTerm Long-Term 25°C/60%RH Start->LongTerm Accelerated Accelerated 40°C/75%RH Start->Accelerated Report Establish Retest Period & Storage Conditions LongTerm->Report Decision Significant Change in Accelerated Study (at 6 months)? Accelerated->Decision Intermediate Conduct Intermediate Study 30°C/65%RH Decision->Intermediate Yes Decision->Report No Intermediate->Report

Caption: Logic for Pharmaceutical Stability Testing Strategy.

Spectroscopic and Structural Data

Spectroscopic analysis provides the definitive structural confirmation of a compound. While specific, published spectra for this exact molecule are not widely available, this section outlines the expected characteristics based on its structure and data from analogous compounds.[3][23][24][25][26][27]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include a doublet for the N-methyl (CH₃) group coupled to the amide proton, a broad singlet for the amino (NH₂) protons, and a broad singlet for the amide (NH) proton. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The carbon NMR would display four unique signals for the four carbon atoms in the molecule: one for the methyl carbon, one for the amide carbonyl carbon, and two for the carbons within the selenadiazole ring. The carbonyl carbon would appear significantly downfield.

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight (approx. 205).[27] A key feature would be the characteristic isotopic pattern of selenium, which has several naturally occurring isotopes (most abundantly ⁸⁰Se, ⁷⁸Se, ⁷⁶Se), providing a definitive signature for the presence of the element in the molecule.[3]

Conclusion and Future Directions

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide presents a physicochemical profile that is highly promising from a drug development perspective. Its molecular weight, predicted lipophilicity, and topological polar surface area align well with established guidelines for orally bioavailable drug candidates. The presence of hydrogen bond donors and acceptors suggests it has the capacity for favorable interactions with biological targets.

The true potential of this molecule, however, can only be unlocked through rigorous experimental validation. The standardized protocols outlined in this guide for determining aqueous solubility, lipophilicity, and chemical stability provide a clear and robust framework for generating the high-quality data required for lead optimization and preclinical development. Given the demonstrated anticancer activity of the broader 1,2,5-selenadiazole class, a thorough characterization of this specific derivative is a critical and scientifically justified endeavor for researchers in oncology and medicinal chemistry.

References

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). EDREX: GL.CAPP.018.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Pokharana, M., et al. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics.
  • 1,2,5-Selenadiazole-3-carboxylicacid,4-amino-(8CI,9CI). NextSDS.
  • Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. (2025). PubMed.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Aqueous Solubility Assay. Enamine.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
  • 3-methyl-1,2,4-selenadiazol-5-amine 89829-57-2 wiki. Guidechem.
  • Synthesis, Identification, and Characterization of a Novel 1,2,5‐Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance | Request PDF. (2025).
  • Aqueous Solubility.
  • LogD/LogP Background. Enamine.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006).
  • LogP—Making Sense of the Value. ACD/Labs.
  • Large‐Scale Evaluation of log P Predictors | Request PDF. (2025).
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). MDPI.
  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals. (2024). Digital Discovery (RSC Publishing).
  • [Development of solubility screening methods in drug discovery]. (2002). PubMed.
  • 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl-. PubChem.
  • 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. NextSDS.
  • ChemInform Abstract: Direct Synthesis of Fused 1,2,5-Selenadiazoles from 1,2,5-Thiadiazoles. | Request PDF.
  • 1,2,5-selenadiazoles: a new class of highly cytotoxic compounds. (1966). PubMed.
  • Synthesis and biological activity of 1-(4-methyl-1,2,3-selenadiazol-5-yl)-3-arylureas and their N -chloroacetyl derivatives. (2025).
  • 4-Amino-N-(phenylmethyl)-1,2,5-oxadiazole-3-carboxamide. PubChem.
  • Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. (2008). TSI Journals.
  • 4-Methyl-1, 2, 3-selenadiazole-5-carboxylic acid amides: Antitumor action and cytotoxic effect correl
  • Solventless synthesis of new 4,5-disubstituted 1,2,3-selenadiazole derivatives and their antimicrobial studies. (2025).
  • Mass spectra of 1,2,5-selenadiazoles and their oxygen and sulfur analogues. (1975). SciSpace.
  • Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. (2010). Molecules.
  • Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. (2021). Organic Chemistry Portal.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2014).
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2013). Journal of Applicable Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide through single-crystal X-ray diffraction. While a published crystal structure for this specific compound is not currently available in the public domain, this document will leverage the established principles of chemical synthesis, crystallization, and crystallographic analysis to present a robust and instructive framework. To this end, we will utilize the recently elucidated crystal structure of a related compound, 4-nitrobenzo[c][1][2][3]selenadiazole, as a practical and illustrative example for the technical aspects of X-ray diffraction analysis. This guide is intended to equip researchers in drug discovery and materials science with the foundational knowledge and practical insights necessary to approach the structural elucidation of novel heterocyclic compounds.

Introduction: The Significance of 1,2,5-Selenadiazoles in Medicinal Chemistry

The 1,2,5-selenadiazole heterocyclic scaffold has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological activities. These organoselenium compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[4] The incorporation of the selenium atom into the heterocyclic ring imparts unique electronic and steric properties that can influence biological activity and pharmacokinetic profiles.

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (Figure 1) is a derivative of this important class of compounds. The presence of the amino and N-methylcarboxamide functional groups provides sites for hydrogen bonding and potential interactions with biological targets, making it a molecule of interest for drug design and development. The precise three-dimensional arrangement of these functional groups, as determined by X-ray crystallography, is paramount for understanding its structure-activity relationship (SAR) and for guiding further lead optimization.

Chemical structure of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide
Figure 1. Chemical structure of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

Synthesis and Spectroscopic Characterization

The synthesis of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide would likely proceed through a multi-step sequence starting from a suitable precursor. A plausible synthetic route is outlined below, based on established methods for the synthesis of related 1,2,5-selenadiazole derivatives.[5]

Proposed Synthetic Pathway

A potential synthetic route could involve the reaction of a 1,2-diamine precursor with selenium dioxide to form the 1,2,5-selenadiazole ring, followed by functional group manipulations to introduce the carboxamide moiety.

Synthetic Pathway A 1,2-Diamine Precursor B 1,2,5-Selenadiazole Intermediate A->B SeO2 C Carboxylic Acid Derivative B->C Oxidation/Hydrolysis D 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide C->D Amide Coupling (e.g., with Methylamine)

Diagram 1: Proposed synthetic pathway for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.
Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl protons, the amine protons, and the amide N-H proton.

    • ¹³C NMR would reveal signals for the carbonyl carbon, the carbons of the selenadiazole ring, and the methyl carbon.

    • ⁷⁷Se NMR, if performed, would provide a characteristic chemical shift for the selenium atom in the heterocyclic ring, confirming its chemical environment.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretches of the amine and amide groups, the C=O stretch of the amide, and the C=N stretches of the selenadiazole ring. An IR spectrum for the target compound is available in the NIST WebBook.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can also provide structural information.[8]

Crystallization: The Gateway to X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in a crystal structure determination. A single crystal suitable for X-ray diffraction should be of sufficient size (typically 0.1-0.5 mm in each dimension) and have a well-ordered internal structure.[3]

General Principles of Crystallization

Crystallization is the process of forming a solid with a highly ordered atomic or molecular structure from a solution, melt, or gas. For small organic molecules, solution-based crystallization is the most common approach. The goal is to slowly bring a solution of the compound to a state of supersaturation, from which crystals can nucleate and grow.

Experimental Protocols for Crystallization

Several techniques can be employed to achieve the slow supersaturation required for growing high-quality single crystals.[9]

3.2.1. Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

3.2.2. Solvent Diffusion (Vapor Diffusion)

  • Dissolve the compound in a small amount of a solvent in which it is highly soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a larger volume of a "non-solvent" in which the compound is poorly soluble. The non-solvent should be miscible with the solvent.

  • Over time, the non-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

3.2.3. Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature or below. A Dewar flask filled with hot water can be used to achieve a very slow cooling rate.

Crystallization Workflow cluster_0 Solution Preparation cluster_1 Inducing Supersaturation cluster_2 Crystal Growth cluster_3 Crystal Harvesting A Dissolve Compound in Suitable Solvent B Slow Evaporation A->B C Vapor Diffusion A->C D Slow Cooling A->D E Nucleation B->E C->E D->E F Crystal Growth E->F G Harvesting and Mounting F->G

Diagram 2: General workflow for the crystallization of small organic molecules.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice.

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information needed to determine the arrangement of atoms in the crystal.

A Case Study: The Crystal Structure of 4-nitrobenzo[c][1][2][3]selenadiazole

As a definitive crystal structure for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is not publicly available, we will use the recently reported structure of 4-nitrobenzo[c][1][2][3]selenadiazole as a representative example to illustrate the process of crystallographic analysis.[10] This compound provides a clear example of a substituted 1,2,5-selenadiazole ring system.

4.2.1. Data Collection

A suitable single crystal of the compound is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

4.2.2. Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. This initial atomic model is then refined against the experimental data to improve its accuracy.

4.2.3. Crystallographic Data for 4-nitrobenzo[c][1][2][3]selenadiazole

The following table summarizes the key crystallographic data for 4-nitrobenzo[c][1][2][3]selenadiazole.[10]

ParameterValue
Chemical FormulaC₆H₃N₃O₂Se
Formula Weight228.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.378(3)
b (Å)12.345(5)
c (Å)7.934(3)
α (°)90
β (°)104.98(3)
γ (°)90
Volume (ų)698.2(5)
Z4
Calculated Density (g/cm³)2.170
R-factor0.045

4.2.4. Molecular and Crystal Structure

The crystal structure of 4-nitrobenzo[c][1][2][3]selenadiazole reveals a nearly planar molecule.[10] In the crystal, molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming a network structure. Additionally, π–π stacking interactions are observed between adjacent molecules.

X-ray_Crystallography_Workflow A Single Crystal Selection and Mounting B X-ray Data Collection A->B C Data Processing and Reduction B->C D Structure Solution C->D E Structure Refinement D->E F Structure Validation and Analysis E->F G Crystallographic Information File (CIF) F->G

Diagram 3: A simplified workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This technical guide has outlined the essential steps and underlying principles for the synthesis, crystallization, and structural elucidation of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide via single-crystal X-ray diffraction. While a definitive crystal structure for this specific molecule remains to be determined, the methodologies presented here, exemplified by the analysis of a related 1,2,5-selenadiazole derivative, provide a clear and actionable framework for researchers.

The determination of the crystal structure of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide would be a valuable contribution to the field of medicinal chemistry. It would provide crucial insights into its three-dimensional conformation, intermolecular interactions, and potential binding modes with biological targets. This information would be instrumental in the rational design of new and more potent 1,2,5-selenadiazole-based therapeutic agents.

References

  • Mahmudov, K. T., et al. (2024). Crystal structure, Hirshfeld surface analysis and crystal voids of 4-nitrobenzo[c][1][2][3]selenadiazole. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–169.

  • PubChem. (n.d.). 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Męcik, P., Pigulski, B., & Szafert, S. (2021). Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene. Organic Letters, 23(4), 1358–1363.
  • Gessner, V. H., et al. (2023). Elemental Selenium in the Synthesis of Selenaheterocycles. Inorganics, 11(7), 287.
  • Hua, G., et al. (2010). Synthesis and X-ray structures of new phosphorus–selenium heterocycles with an E–P(Se)–E′ (E, E′ = N, S, Se) linkage. New Journal of Chemistry, 34(8), 1565-1571.
  • Du, Q., et al. (2001). Internal Derivatization of Oligonucleotides with Selenium for X-ray Crystallography Using MAD. Journal of the American Chemical Society, 123(44), 11091–11092.
  • Mugesh, G., & Singh, H. B. (2000). Synthetic Organoselenium Compounds: Interesting, Biologically Important, and Unstable. Chemical Society Reviews, 29(5), 347-357.
  • Mahmudov, K. T., et al. (2019). Benzo[c][1][2][3]selenadiazole organoselenium derivatives: Synthesis, X-ray, DFT, Fukui analysis and electrochemical behavior. Journal of Molecular Structure, 1199, 126914.

  • Shealy, Y. F., & Clayton, J. D. (1967). 1,2,5-Selenadiazoles. Synthesis and properties. Journal of Heterocyclic Chemistry, 4(1), 96-101.
  • Shealy, Y. F., et al. (1966). 1,2,5-selenadiazoles: a new class of highly cytotoxic compounds. Biochemical Pharmacology, 15(10), 1610-1614.
  • Zhdankin, V. V. (2015). Direct Synthesis of Fused 1,2,5-Selenadiazoles from 1,2,5-Thiadiazoles. ChemInform, 46(47).
  • Jadhav, S. D., et al. (2016). Solventless synthesis of new 4,5-disubstituted 1,2,3-selenadiazole derivatives and their antimicrobial studies. Cogent Chemistry, 2(1), 1221193.
  • Ahmed, M., et al. (2017). Synthesis and Identification of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. Archiv der Pharmazie, 350(9-10), 1700147.
  • Jensen, K. A., & Krishnan, V. (1975). Mass spectra of 1,2,5-selenadiazoles and their oxygen and sulfur analogues. Acta Chemica Scandinavica B, 29, 441-446.
  • Saleem, R. S. Z., & Faisal, A. (2025). Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. Archiv der Pharmazie, 358(9), e70087.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1766-1786.
  • NIST. (n.d.). 1,2,5-Selenadiazole-3-carboxamide, 4-amino-n-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. Retrieved from [Link]

Sources

Exploratory

Topic: In Vitro Cytotoxicity of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The exploration of novel heterocyclic compounds is a cornerstone of modern oncology research. Selenium-contain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel heterocyclic compounds is a cornerstone of modern oncology research. Selenium-containing heterocycles, particularly derivatives of selenadiazole, have emerged as a promising class of agents with significant anticancer potential.[1] This guide focuses on a specific molecule, 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (PubChem CID: 96911)[2], providing a comprehensive framework for the in vitro evaluation of its cytotoxic properties. While specific biological data for this exact compound is not extensively published, this document establishes a complete investigative roadmap based on established methodologies and data from structurally related selenadiazole derivatives.[3][4][5] We will detail the critical experimental workflows, from initial viability screening to mechanistic elucidation, designed to rigorously characterize the compound's potential as a therapeutic candidate. This guide is intended to provide researchers and drug development professionals with the technical detail and scientific rationale necessary to conduct a thorough and meaningful preclinical assessment.

Introduction: The Rationale for Investigating Selenadiazoles in Oncology

The trace element selenium is essential for various metabolic processes and is a component of several vital enzyme systems.[5] Epidemiological and preclinical studies have long supported the role of selenium compounds as potent cancer chemopreventive and therapeutic agents.[1] The strategic incorporation of selenium into heterocyclic ring systems, such as the 1,2,5-selenadiazole scaffold, has been shown to yield compounds with potent antiproliferative and cytotoxic activities against a range of human cancer cell lines.[3][6]

These compounds are thought to exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), modulation of the cell cycle, and interaction with cellular DNA.[1][3] The subject of this guide, 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, represents a novel entity within this class. A systematic evaluation of its in vitro cytotoxicity is the foundational step required to understand its therapeutic potential, selectivity, and mechanism of action.

Phase 1: Foundational Cytotoxicity and Viability Screening

The initial goal is to determine if, and at what concentration, the compound affects cancer cell viability and proliferation. A multi-assay approach is critical to avoid artifacts and gain a comprehensive initial profile.[7][8]

Experimental Design: The Importance of Cell Line Selection

The choice of cell lines is a critical experimental parameter. To build a robust profile for the compound, a panel should be utilized that includes:

  • Multiple Cancer Cell Lines: To assess the breadth of activity. Common choices from studies on related compounds include breast (MCF-7), colon (HT-29), and lung (HTB-54) cancer cells.[3][4]

  • Non-Tumoral Control Cell Lines: To determine the compound's selectivity for cancer cells, which is a key indicator of its potential therapeutic window. Assays should be run in parallel on non-malignant lines such as mammary (184B5) or bronchial epithelium (BEAS-2B) cells.[3][4]

Standard Experimental Workflow

The following workflow provides a logical progression for the initial screening phase.

G cluster_setup Setup & Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Select & Culture Cell Panel (Cancer & Non-Tumoral) C Seed Cells in 96-Well Plates (Allow 24h Adhesion) A->C B Prepare Compound Stock & Serial Dilutions D Treat Cells with Compound (Include Vehicle & Positive Controls) B->D C->D E Incubate for Defined Periods (e.g., 24h, 48h, 72h) D->E F Perform Cytotoxicity Assays (e.g., MTT & LDH) E->F G Measure Absorbance (Plate Reader) F->G H Calculate % Viability/Cytotoxicity & Determine IC50 Values G->H

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Metabolic Activity Assessment

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Use non-linear regression to plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.[9]

Protocol 2: LDH Assay for Membrane Integrity

This assay complements the MTT test by directly measuring cytotoxicity. It quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[10]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture medium (supernatant) from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the kit's reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes).

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a "maximum LDH release" control, where cells are fully lysed.

Data Presentation and Interpretation

Results should be summarized to clearly present the compound's potency and selectivity.

Table 1: Hypothetical Cytotoxicity Profile of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (48h Treatment)

Cell Line Type IC₅₀ (µM) Selectivity Index (SI)
MCF-7 Breast Cancer 8.5 14.1
HT-29 Colon Cancer 12.3 9.8
HTB-54 Lung Cancer 15.1 8.0

| 184B5 | Non-Tumoral Breast | 120.4 | - |

  • Selectivity Index (SI) is calculated as: IC₅₀ in non-tumoral cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells, a highly desirable characteristic for a potential therapeutic.[4]

Phase 2: Elucidation of the Cytotoxic Mechanism

Once cytotoxicity is confirmed, the next crucial step is to understand how the compound kills cancer cells. For many selenadiazole derivatives, the primary mechanism is the induction of apoptosis.[1][11]

Hypothesized Apoptotic Pathway

Based on related compounds, 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide may induce apoptosis by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent caspase activation.[11]

G A Selenadiazole Compound B ↑ Intracellular ROS A->B C Mitochondrial Stress (Loss of ΔΨm) B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Caspase-9) D->E F Activation of Executioner Caspases (Caspase-3, -7) E->F G Cellular Dismantling (DNA Fragmentation, Membrane Blebbing) F->G H Apoptosis G->H

Caption: A proposed intrinsic pathway for apoptosis induction.

Protocol 3: Apoptosis Quantification via Annexin V/PI Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[10]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its determined IC₅₀ value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) according to a commercial kit's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will segregate cells into four populations:

    • Q1 (Annexin V- / PI-): Live cells

    • Q2 (Annexin V+ / PI-): Early apoptotic cells

    • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q4 (Annexin V- / PI+): Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the proportion of cells undergoing apoptosis in response to treatment. An effective compound will show a significant increase in the Q2 and Q3 populations compared to the vehicle control.

Conclusions and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial in vitro characterization of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. By progressing from broad viability screening to specific mechanistic assays, researchers can build a comprehensive data package to support further development.

Positive and selective results from this workflow would justify advancing the compound to more detailed mechanistic studies (e.g., Western blot analysis of caspase cleavage, cell cycle analysis[3]), and ultimately, to in vivo efficacy and safety studies in animal models.[12] The systematic application of these methodologies is essential for making informed decisions and identifying promising new anticancer therapeutics.[10]

References

  • BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • Synthesis, Antioxidant and Anticancer Activities of 1,2,5-Selenadiazole Pyrimidine Heterocyclic Derivative ASPO. Chemical Journal of Chinese Universities.
  • Plano, D., et al. (2010). Synthesis and in vitro anticancer activities of some selenadiazole derivatives. European Journal of Medicinal Chemistry.
  • Sancineto, L., et al. (2018). Novel selenadiazole derivatives as selective antitumor and radical scavenging agents. European Journal of Medicinal Chemistry.
  • Wang, L., et al. (2015). Rational design of selenadiazole derivatives to antagonize hyperglycemia-induced drug resistance in cancer cells. Chemistry – A European Journal.
  • Al-Said, M. S., et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs.
  • S., S., & C., D. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • R., R. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.
  • Babgi, B. A., et al. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions.
  • Arsenyan, P., et al. (2007). 4-Methyl-1,2,3-selenadiazole-5-carboxylic acid amides: Antitumor action and cytotoxic effect correlation. European Journal of Medicinal Chemistry.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and in vitro Anticancer Activities of Some Selenadiazole Derivatives.
  • PubChem. 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl-.
  • Arsenyan, P., et al. (2007). 4-Methyl-1,2,3-selenadiazole-5-carboxylic acid amides: antitumor action and cytotoxic effect correlation. PubMed.

Sources

Foundational

Physicochemical and Mass Spectrometric Profiling of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Executive Summary The incorporation of selenium into heterocyclic scaffolds is a rapidly expanding frontier in medicinal chemistry. Selenium's unique redox properties, larger atomic radius, and higher polarizability comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of selenium into heterocyclic scaffolds is a rapidly expanding frontier in medicinal chemistry. Selenium's unique redox properties, larger atomic radius, and higher polarizability compared to its sulfur bioisosteres allow for distinct target interactions, particularly in the design of antitumoral agents, antimicrobial compounds, and nitric oxide (NO) modulators.

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (CAS: 7698-91-1) serves as a highly functionalized precursor and active pharmacophore in drug discovery[1]. However, the presence of the selenium heteroatom introduces significant analytical complexities during structural characterization and drug metabolism and pharmacokinetics (DMPK) studies. This technical guide outlines the fundamental mass properties of this compound and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its definitive identification.

Molecular Weight vs. Exact Mass: The Selenium Effect

In pharmaceutical analysis, distinguishing between the average molecular weight (MW) and the monoisotopic exact mass is critical.

  • Molecular Weight (205.09 g/mol ) : Calculated using the standard atomic weights (the weighted average of all naturally occurring isotopes). This value is strictly used for stoichiometric calculations, such as weighing bulk powder for assay preparation[1].

  • Exact Mass (205.97068 Da) : Calculated using the mass of the single most abundant naturally occurring isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O, and 80 Se). This is the target value used in HRMS[2].

The significant divergence between the MW (205.09) and the exact mass (205.97) is driven by selenium's isotopic distribution. While 80 Se is the most abundant isotope (~49.6%), the presence of several lighter stable isotopes (e.g., 78 Se, 76 Se) pulls the average atomic weight of selenium down to 78.97 g/mol , creating a pronounced mass defect.

Table 1: Primary Chemical Identifiers
PropertyValueAnalytical Relevance
Chemical Formula C 4​ H 6​ N 4​ OSeDetermines elemental composition limits.
CAS Registry Number 7698-91-1Unique substance identifier[3].
InChIKey KVRRSRDUIXUGCU-UHFFFAOYSA-NDigital structural representation[3].
Molecular Weight 205.09 g/mol Used for molarity and concentration calculations.
Monoisotopic Exact Mass 205.97068 DaTarget mass for HRMS structural confirmation[1].

The Selenium Isotopic "Barcode"

When analyzing 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide via mass spectrometry, relying solely on the exact mass of the base peak is an incomplete methodology. Because selenium possesses six stable isotopes, the resulting mass spectrum exhibits a characteristic polyisotopic cluster. This cluster acts as a built-in structural "barcode."

During positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the 4-amino or 1,2,5-selenadiazole ring nitrogens, yielding the [M+H]+ precursor ion.

Table 2: Theoretical Isotopic Envelope for [M+H]+ (C 4​ H 7​ N 4​ OSe + )
Isotope ContributorExact Mass ( m/z )Relative Abundance (%)Diagnostic Utility
76 Se 202.980~18.8%Confirms the lower-mass boundary of the Se cluster.
77 Se 203.980~15.3%Secondary confirmation peak.
78 Se 204.979~47.9%Crucial M-2 peak; must be ~half the intensity of the base peak.
80 Se (Monoisotopic) 206.978 100.0% (Base Peak) Primary target for sub-5 ppm mass accuracy validation.
82 Se 208.977~17.6%Confirms the upper-mass boundary of the Se cluster.

Note: Relative abundances are normalized to the 80 Se base peak (100%).

Experimental Protocol: HRMS Characterization Workflow

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . It pairs precise chromatographic separation with dual-tier mass spectrometric validation (exact mass accuracy + isotopic pattern matching).

Step 1: Sample Preparation
  • Rationale : The compound must be fully solubilized and free of particulate matter to prevent ion suppression and capillary clogging.

  • Action : Dissolve 1.0 mg of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: UHPLC Separation
  • Rationale : Ultra-High-Performance Liquid Chromatography (UHPLC) separates the analyte from potential degradation products or matrix salts.

  • Action : Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI+ HRMS Acquisition
  • Rationale : The acidic mobile phase promotes the formation of the [M+H]+ ion. A high-resolution analyzer (Orbitrap or Q-TOF) is required to resolve the selenium mass defect.

  • Action : Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full-scan MS data across an m/z range of 100–500 with a minimum resolving power of 70,000 (at m/z 200).

Step 4: Data Processing & Self-Validation
  • Rationale : A single data point can be a false positive. True confirmation requires matching both the mass defect and the isotopic abundance.

  • Action :

    • Extract the chromatogram for m/z 206.978 (± 5 ppm window).

    • Calculate the mass error: Error (ppm)=206.9779(Observed Mass−206.9779)​×106 . Acceptance criteria: < 5 ppm.

    • Overlay the theoretical selenium isotopic pattern (from Table 2) onto the observed spectrum. Calculate the isotopic dot product (idotp). Acceptance criteria: idotp > 0.95.

Workflow Visualization

Below is the logical architecture of the HRMS validation workflow, illustrating the sequential dependencies from sample preparation to structural confirmation.

G N1 Sample Preparation (1 µg/mL in MeOH/H2O) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 Electrospray Ionization (ESI+ Mode, 3.5 kV) N2->N3 N4 HRMS Mass Analyzer (Orbitrap / Q-TOF, R=70k) N3->N4 N5 Data Acquisition (Target [M+H]+: m/z 206.978) N4->N5 N6 Isotopic Pattern Matching (Se-80, Se-78, Se-76 Cluster) N5->N6 N7 Structural Confirmation (Mass Error < 5 ppm & idotp > 0.95) N6->N7

HRMS Workflow for Selenium Isotope Pattern Validation and Structural Confirmation.

Conclusion

The analytical profiling of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide requires a rigorous understanding of selenium's isotopic behavior. By shifting the analytical focus from the nominal molecular weight (205.09 g/mol ) to the monoisotopic exact mass (205.97068 Da) and mandating isotopic pattern matching, researchers can eliminate false positives. This self-validating methodology ensures high-fidelity data generation, which is indispensable for downstream pharmacological testing and pharmacokinetic tracking.

References

  • PubChem - 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl- | C4H6N4OSe | CID 96911 Source: National Institutes of Health (NIH) URL:[Link]

  • NIST Chemistry WebBook - 1,2,5-Selenadiazole-3-carboxamide, 4-amino-n-methyl- Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • PubChemLite - KVRRSRDUIXUGCU-UHFFFAOYSA-N - Explore Source: Université du Luxembourg URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Investigating the Binding Affinity of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide for Muscarinic Acetylcholine Receptors

Abstract This technical guide provides a comprehensive framework for characterizing the binding affinity of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, a novel heterocyclic compound, to its prospective protein ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the binding affinity of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, a novel heterocyclic compound, to its prospective protein targets. While direct empirical data for this specific molecule is not yet publicly available, this document establishes a scientifically rigorous, hypothesis-driven approach. Based on extensive structure-activity relationship (SAR) data from analogous 1,2,5-thiadiazole derivatives, we posit that the primary targets for this compound are the muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, the underlying scientific rationale for experimental choices, and robust data interpretation strategies.

Introduction: A Hypothesis-Driven Approach to a Novel Ligand

The 1,2,5-selenadiazole scaffold is a bioisostere of the 1,2,5-thiadiazole ring system, which is a well-established pharmacophore in a variety of centrally acting agents.[5] Notably, derivatives of 1,2,5-thiadiazole have demonstrated high affinity and, in some cases, selectivity for muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G protein-coupled receptors (GPCRs) are critical in mediating a wide range of physiological functions and are implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease and schizophrenia.

Given the structural similarities, it is a strong scientific hypothesis that 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide will also exhibit affinity for mAChRs. This guide, therefore, will focus on the comprehensive evaluation of this potential interaction. We will detail the necessary experimental protocols to not only determine the binding affinity but also to establish a selectivity profile across the five mAChR subtypes (M1-M5).

Target Protein Profile: The Muscarinic Acetylcholine Receptor Family

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are all Class A GPCRs.[6] They are broadly classified into two functional groups based on their G protein coupling:

  • M1, M3, and M5 receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7][8]

  • M2 and M4 receptors preferentially couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[8][9]

Muscarinic_Receptor_Signaling cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling M1_M3_M5 M1, M3, M5 Receptor Gq11 Gαq/11 M1_M3_M5->Gq11 ACh Binding PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Receptor Gi_o Gαi/o M2_M4->Gi_o ACh Binding AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition BetaGamma Gβγ Gi_o->BetaGamma cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Ion_channel Ion Channel Modulation BetaGamma->Ion_channel

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Methodologies for Determining Binding Affinity

A multi-pronged approach is recommended to robustly characterize the binding affinity of a novel compound. The following are gold-standard techniques in pharmacology.

Radioligand Binding Assay

This is a highly sensitive and quantitative method to determine the affinity of a ligand for a receptor.[10][11] It typically involves a competition assay where the unlabeled test compound competes with a radiolabeled ligand of known affinity for binding to the receptor.

Experimental Protocol: Competition Binding Assay

  • Receptor Preparation:

    • Prepare cell membrane homogenates from a cell line stably expressing one of the human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).[12]

    • Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A serial dilution of the test compound (4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) for antagonist binding).[4][13]

      • The cell membrane preparation.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Radioligand_Binding_Workflow start Start receptor_prep Receptor Membrane Preparation start->receptor_prep assay_setup Assay Plate Setup (Buffer, Test Compound, Radioligand, Membranes) receptor_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing detection Scintillation Counting washing->detection data_analysis Data Analysis (IC50, Ki) detection->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand competition binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[14][15]

Experimental Protocol: SPR Analysis

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize a capture antibody (e.g., anti-His antibody) on the chip surface if using a His-tagged receptor.[16]

  • Receptor Capture:

    • Solubilize the muscarinic receptor from cell membranes using a mild detergent (e.g., DDM/CHS).[16]

    • Inject the solubilized receptor over the sensor chip surface to be captured by the antibody.

  • Ligand Binding:

    • Inject a series of concentrations of the test compound over the captured receptor surface.

    • Include a buffer-only injection as a control.

  • Data Acquisition:

    • Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

  • Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine) to remove the bound ligand and receptor, preparing the surface for the next cycle.

SPR_Workflow start Start chip_prep Sensor Chip Preparation & Antibody Immobilization start->chip_prep receptor_capture Capture of Solubilized Receptor chip_prep->receptor_capture ligand_injection Analyte (Test Compound) Injection receptor_capture->ligand_injection association Association Phase ligand_injection->association dissociation Dissociation Phase association->dissociation regeneration Surface Regeneration dissociation->regeneration data_analysis Kinetic & Affinity Analysis (ka, kd, KD) regeneration->data_analysis end End data_analysis->end

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).[17][18]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare a solution of the purified and solubilized muscarinic receptor in a suitable buffer.

    • Prepare a solution of the test compound in the same buffer. Degas both solutions.

  • ITC Setup:

    • Load the receptor solution into the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the test compound into the receptor solution while maintaining a constant temperature.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[19][20]

ITC_Workflow start Start sample_prep Sample Preparation & Degassing (Receptor in Cell, Ligand in Syringe) start->sample_prep titration Sequential Injections of Ligand into Receptor sample_prep->titration heat_measurement Measure Heat Change per Injection titration->heat_measurement isotherm_generation Plot Heat Change vs. Molar Ratio heat_measurement->isotherm_generation data_fitting Fit Isotherm to Binding Model isotherm_generation->data_fitting thermodynamic_profile Determine KD, n, ΔH, ΔS data_fitting->thermodynamic_profile end End thermodynamic_profile->end

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Data Analysis and Interpretation

ParameterDescriptionHow it is DeterminedInterpretation
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.Non-linear regression of competition binding data.A measure of the compound's potency in the specific assay.
Ki The inhibition constant; the affinity of the test compound for the receptor.Calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]A lower Ki value indicates higher binding affinity.
Kd The dissociation constant; the concentration of ligand at which 50% of the receptors are occupied at equilibrium.Direct measurement from saturation binding assays or SPR.A direct measure of binding affinity. A lower Kd indicates higher affinity.
ka (kon) The association rate constant.Measured during the association phase in SPR.How quickly the ligand binds to the receptor.
kd (koff) The dissociation rate constant.Measured during the dissociation phase in SPR.How quickly the ligand dissociates from the receptor.
ΔH The enthalpy change upon binding.Directly measured by ITC.Indicates the contribution of hydrogen bonds and van der Waals interactions to binding.
ΔS The entropy change upon binding.Calculated from ΔG and ΔH using the equation ΔG = ΔH - TΔS.Reflects changes in conformational freedom and the hydrophobic effect upon binding.

Hypothetical Binding Affinity and Structure-Activity Relationship (SAR)

Based on the literature for 1,2,5-thiadiazole derivatives, we can predict a potential binding profile for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. Many thiadiazole-based muscarinic agonists exhibit high affinity for the M1 and M4 receptor subtypes.[2][3] The N-methylcarboxamide moiety at the 3-position and the amino group at the 4-position are likely to be key hydrogen bonding participants within the receptor's binding pocket. The selenium atom, being a bioisostere of sulfur, is expected to maintain a similar geometric and electronic profile, thus preserving the interaction with the receptor.

Table 1: Hypothetical Binding Affinity Profile

Receptor SubtypePredicted Ki (nM)Rationale
M1 1 - 50High affinity observed for analogous thiadiazole derivatives.[3]
M2 > 100Selectivity over M2 is a common goal in the design of cognitive enhancers.
M3 > 100Selectivity over M3 is desirable to avoid peripheral side effects.
M4 1 - 50M4 is also a target for neurological disorders, and some thiadiazoles show M1/M4 co-agonism.[2]
M5 50 - 200Typically less explored, but some affinity is possible.

Further SAR studies could involve:

  • Modification of the N-methyl group: Substitution with larger alkyl groups may probe the size of the hydrophobic pocket.

  • Substitution on the 4-amino group: This could influence hydrogen bonding and overall polarity.

  • Bioisosteric replacement: Comparing the selenadiazole with the corresponding thiadiazole and oxadiazole cores would elucidate the role of the chalcogen atom in binding.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy for characterizing the binding affinity of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. The primary hypothesis, based on strong evidence from structurally related compounds, is that this molecule will act as a ligand for muscarinic acetylcholine receptors. The proposed experimental workflow, employing radioligand binding assays, SPR, and ITC, will provide a detailed understanding of the compound's potency, selectivity, kinetics, and the thermodynamic drivers of binding.

The critical next step is the empirical validation of this hypothesis. This involves the synthesis of the compound and its systematic evaluation using the protocols detailed herein. The resulting data will not only confirm the predicted target engagement but will also provide a crucial foundation for any future lead optimization and drug development efforts.

References

  • Hansen, M., et al. (2020). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS. Available at: [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews.
  • Messer, W. S., Jr., et al. (1998). Muscarinic Agonists with Antipsychotic-like Activity: Structure−Activity Relationships of 1,2,5-Thiadiazole Analogues with Functional Dopamine Antagonist Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (2024). Muscarinic acetylcholine receptor. Available at: [Link]

  • Kruse, A. C., et al. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Nathanson, N. M. (2000). A multiplicity of muscarinic mechanisms: enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Palea, S., et al. (2017). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Shank-Retzlaff, M. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Surface plasmon resonance applied to G protein-coupled receptors. ACS Chemical Neuroscience.
  • Congreve, M., et al. (2011). Screening for GPCR ligands using surface plasmon resonance. ACS Medicinal Chemistry Letters.
  • Messer, W. S., Jr., et al. (2006). Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Identification, and Characterization of a Novel 1,2,5‐Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Direct Synthesis of Fused 1,2,5-Selenadiazoles from 1,2,5-Thiadiazoles. Available at: [Link]

  • Konstantinova, L. S., et al. (2015). Direct synthesis of fused 1,2,5-selenadiazoles from 1,2,5-thiadiazoles. Tetrahedron Letters. Available at: [Link]

  • Harding, P. J., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Analytical Biochemistry.
  • Ghai, R., et al. (2012). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • ProQuest. (1959). DERIVATIVES OF 1,2,5-THIADIAZOLE AND 1,2,5-SELENADIAZOLE. Available at: [Link]

  • Birdsall, N. J. M. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • ResearchGate. (2010). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available at: [Link]

  • MacLeod, A. M., et al. (1990). Synthesis and muscarinic activities of 1,2,4-thiadiazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Gocze, P. M., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Clinical and Diagnostic Laboratory Immunology. Available at: [Link]

  • Journal of Medicinal Chemistry. (1990). Synthesis and muscarinic activities of 1,2,4-thiadiazoles. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. Available at: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link]

  • The Journal of Physical Chemistry B. (2021). Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models. Available at: [Link]

  • Nature Protocols. (2008). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Available at: [Link]

Sources

Foundational

Thermodynamic stability of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, a heterocyclic compound with potential pharmacological applications. We will explore a multi-faceted approach, integrating experimental thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with computational modeling. This document is designed to be a practical resource, offering not only theoretical underpinnings but also detailed, field-proven experimental protocols and data interpretation strategies.

Introduction to 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide and the Imperative of Stability

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is a nitrogen-rich heterocyclic compound containing a selenadiazole ring system.[1] While specific therapeutic applications are not yet extensively documented in publicly available literature, its structure is of interest to medicinal chemists. The presence of the selenadiazole moiety suggests potential for unique biological activities, as selenium-containing compounds are known for their diverse pharmacological properties.[2][3]

In the journey from a promising chemical entity to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. Among these, thermodynamic stability is a critical attribute.[2][4] It dictates how a compound will behave under various conditions of temperature, pressure, and humidity, which is crucial for manufacturing, formulation, storage, and ultimately, patient safety.[5] An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts.

This guide will delineate a robust methodology for characterizing the thermodynamic stability of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, providing the foundational knowledge for its potential advancement in the drug development pipeline.

Physicochemical Profile

A foundational step in any stability study is the compilation of known physicochemical data. For 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, the following information has been computationally generated and is available in public databases.

PropertyValueSource
Molecular Formula C4H6N4OSePubChem[1]
Molecular Weight 205.09 g/mol PubChem[1]
IUPAC Name 4-amino-N-methyl-1,2,5-selenadiazole-3-carboxamidePubChem[1]
CAS Number 7698-91-1PubChem[1]

A Tripartite Approach to Thermodynamic Stability Assessment

A comprehensive evaluation of thermodynamic stability is not reliant on a single technique. Instead, a synergistic approach combining multiple analytical methods provides a more complete and reliable picture. We advocate for a tripartite strategy encompassing:

  • Differential Scanning Calorimetry (DSC): To investigate thermally induced phase transitions such as melting, crystallization, and polymorphism.[5][6]

  • Thermogravimetric Analysis (TGA): To determine the thermal decomposition profile and identify the temperature ranges of mass loss.[7][8]

  • Computational Modeling: To predict thermodynamic properties and gain insights into the molecular-level factors governing stability.[4][9][10]

This integrated workflow ensures a self-validating system where experimental observations can be rationalized through theoretical calculations.

cluster_0 Thermodynamic Stability Assessment Workflow Compound 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide Experimental_Analysis Experimental Thermal Analysis Compound->Experimental_Analysis Computational_Modeling Computational Modeling Compound->Computational_Modeling DSC Differential Scanning Calorimetry (DSC) Experimental_Analysis->DSC TGA Thermogravimetric Analysis (TGA) Experimental_Analysis->TGA Data_Integration Data Integration and Stability Profile Computational_Modeling->Data_Integration DSC->Data_Integration TGA->Data_Integration

Caption: Integrated workflow for thermodynamic stability assessment.

Experimental Thermal Analysis

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone of thermal analysis in the pharmaceutical industry.[6] It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of endothermic and exothermic transitions, providing critical information on melting point, purity, polymorphism, and decomposition.[5][11] For a novel compound like 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, DSC is the primary tool for identifying its melting behavior and screening for different crystalline forms (polymorphs), which can have significant implications for bioavailability and stability.[4][6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products. An empty, hermetically sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting or decomposition point (e.g., 300 °C).[12]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation:

The resulting DSC thermogram plots heat flow against temperature.

  • Endothermic Events (Peaks pointing down):

    • Melting: A sharp peak indicates the melting point (Tm) of a crystalline solid. The onset temperature is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

    • Polymorphic Transitions: Solid-solid phase transitions may appear as smaller endothermic or exothermic events before the final melting.

  • Exothermic Events (Peaks pointing up):

    • Crystallization: If the sample is amorphous, an exothermic peak may be observed as it crystallizes upon heating.

    • Decomposition: A broad, often irregular exothermic peak following the melt suggests thermal decomposition.

Hypothetical DSC Data for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide:

ParameterHypothetical ValueInterpretation
Melting Point (Tm) 215 °CIndicates a crystalline solid with a distinct melting temperature.
Enthalpy of Fusion (ΔHfus) 45 J/gProvides information about the crystal lattice energy.
Decomposition Onset > 230 °CSuggests the compound begins to decompose shortly after melting.

cluster_1 DSC Experimental Workflow Sample_Prep Sample Preparation (2-5 mg) Sealing Hermetic Sealing in Al pan Sample_Prep->Sealing Instrument_Loading Load Sample & Reference into DSC Sealing->Instrument_Loading Thermal_Program Run Thermal Program (e.g., 10 °C/min under N2) Instrument_Loading->Thermal_Program Data_Analysis Analyze Thermogram (Tm, ΔHfus, Decomposition) Thermal_Program->Data_Analysis

Caption: Step-by-step workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is complementary to DSC and is essential for understanding the thermal decomposition of a material.[7][8] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For drug development, TGA can reveal the presence of residual solvents or water, and it provides a clear picture of the decomposition pathway by quantifying mass loss at different temperatures.[8] This is particularly important for heterocyclic compounds, which can undergo complex decomposition processes.[7]

Experimental Protocol:

  • Sample Preparation: Place a slightly larger sample (5-10 mg) into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.[7]

    • Maintain a constant inert gas flow (e.g., nitrogen) to prevent oxidation.

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

Data Interpretation:

The TGA curve plots the percentage of initial mass remaining versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

  • Initial Mass Loss: A small mass loss at temperatures below 100-120 °C may indicate the presence of water or volatile solvents.

  • Decomposition Stages: Sharp drops in mass indicate decomposition events. The temperature at which a significant mass loss begins is the onset of decomposition (Tonset). The number of steps in the TGA curve can suggest the complexity of the decomposition process.[7][8]

  • Residual Mass: The mass remaining at the end of the experiment is the non-volatile residue.

Hypothetical TGA Data for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide:

ParameterHypothetical ValueInterpretation
Decomposition Onset (Tonset) 235 °CThe temperature at which significant thermal degradation begins.
Major Mass Loss Stage 235 - 350 °CA multi-step or single-step process where the bulk of the molecule decomposes.
Residual Mass at 600 °C ~10%May correspond to elemental selenium or a stable carbonaceous residue.

cluster_2 TGA Experimental Workflow Sample_Prep_TGA Sample Preparation (5-10 mg) Instrument_Loading_TGA Load Sample onto Microbalance Sample_Prep_TGA->Instrument_Loading_TGA Thermal_Program_TGA Run Thermal Program (e.g., 10 °C/min under N2) Instrument_Loading_TGA->Thermal_Program_TGA Data_Analysis_TGA Analyze TGA/DTG Curves (Tonset, Mass Loss %) Thermal_Program_TGA->Data_Analysis_TGA

Caption: Step-by-step workflow for TGA analysis.

Computational Approaches to Predicting Stability

Authoritative Grounding: While experimental techniques are indispensable, computational chemistry offers a predictive and mechanistic understanding of thermodynamic stability.[4][10] Methods like Density Functional Theory (DFT) can calculate the Gibbs free energy of a molecule, providing a theoretical measure of its stability.[13] Molecular Dynamics (MD) simulations can further explore how temperature affects the crystal structure and can help in understanding polymorphic transitions.[4] The synergy of these methods allows for the prediction of stable polymorphs and decomposition pathways, guiding experimental efforts.[9]

Logical Workflow for Computational Analysis:

  • Structure Optimization: Obtain the 3D structure of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide and optimize its geometry using a suitable level of theory (e.g., B3LYP with an appropriate basis set).

  • Frequency Calculation: Perform a vibrational frequency analysis to confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

  • Polymorph Screening (Optional): If polymorphism is suspected, computational crystal structure prediction (CSP) methods can be employed to identify and rank the stability of different potential crystal packing arrangements.[4]

  • Decomposition Pathway Analysis: Propose and calculate the energetics of plausible decomposition reactions to identify the most likely degradation pathways.

  • Data Analysis: Compare the calculated thermodynamic parameters with experimental data to build a cohesive stability profile.

cluster_3 Computational Stability Workflow 3D_Structure Input 3D Molecular Structure Geometry_Optimization Geometry Optimization (DFT) 3D_Structure->Geometry_Optimization Frequency_Analysis Frequency Calculation Geometry_Optimization->Frequency_Analysis Thermodynamic_Properties Calculate Gibbs Free Energy, Enthalpy Frequency_Analysis->Thermodynamic_Properties Stability_Prediction Predict Relative Stability & Decomposition Pathways Thermodynamic_Properties->Stability_Prediction

Sources

Exploratory

A Comprehensive Technical Guide to the Biological Evaluation of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide in Oncology

Executive Summary The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Within the vast landscape of chemical entities, organoselenium compounds, and specifically the selenadiazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Within the vast landscape of chemical entities, organoselenium compounds, and specifically the selenadiazole class, have garnered significant interest for their potential as anticancer agents.[1][2] This technical guide provides a comprehensive framework for the biological evaluation of a specific member of this class, 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, in the context of oncology. Drawing upon the established literature for related selenadiazole derivatives and standard preclinical drug development methodologies, this document serves as an in-depth roadmap for researchers, scientists, and drug development professionals. We will delve into a structured, multi-faceted evaluation process, encompassing initial in vitro screening, mechanistic elucidation, and subsequent in vivo validation. The proposed experimental designs are rooted in the hypothesis that 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, like its chemical congeners, exerts its anticancer effects through the modulation of cellular redox homeostasis, a key vulnerability in many cancer types.

Part 1: Introduction to 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide and the Selenadiazole Class in Oncology

Chemical and Physical Properties of the Target Compound

A thorough understanding of the physicochemical properties of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is fundamental to its biological evaluation. This information, summarized in the table below, is crucial for formulation, understanding its potential for membrane permeability, and designing relevant in vitro and in vivo experiments.

PropertyValueSource
Molecular Formula C4H6N4OSe[3]
Molecular Weight 205.09 g/mol [3]
IUPAC Name 4-amino-N-methyl-1,2,5-selenadiazole-3-carboxamide[3]
CAS Number 7698-91-1[3]
The Therapeutic Potential of Selenadiazole Derivatives in Cancer Therapy: A Review of the Literature

The 1,2,5-selenadiazole scaffold is a recurring motif in a variety of biologically active molecules. In the realm of oncology, these compounds have demonstrated a spectrum of promising activities. Numerous studies have reported the synthesis and in vitro antiproliferative and cytotoxic effects of substituted selenadiazoles against a range of cancer cell lines, including those of the breast, colon, and lung.[2] Notably, certain derivatives have exhibited potent activity, with GI50 values in the nanomolar range, rivaling or even surpassing the efficacy of established chemotherapeutic agents like vinorelbine and paclitaxel in specific cancer cell lines.[2]

Beyond their direct cytotoxic effects, selenadiazole derivatives have also been investigated as radiosensitizers, agents that enhance the tumor-killing effects of X-ray radiation.[4][5] This dual functionality presents an attractive therapeutic strategy, potentially allowing for lower, less toxic doses of radiation while achieving the same or greater therapeutic benefit.

Postulated Mechanism of Action: Targeting Redox Homeostasis

A growing body of evidence points towards the disruption of cellular redox balance as a primary mechanism of action for many anticancer selenadiazole derivatives.[1][4] Cancer cells often exist in a state of heightened oxidative stress due to their rapid metabolism and proliferation. To counteract this, they upregulate antioxidant systems, a key component of which is the thioredoxin (Trx) system, with the enzyme thioredoxin reductase (TrxR) playing a central role.

Several studies have demonstrated that selenadiazole derivatives can inhibit the activity of TrxR.[1][5] This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), which, once a critical threshold is surpassed, can trigger a cascade of events leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][5] This targeted disruption of a crucial cancer cell survival mechanism provides a strong rationale for the investigation of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide as a potential anticancer agent.

Part 2: In Vitro Evaluation Strategy

A systematic and logical in vitro evaluation is the foundational step in characterizing the anticancer potential of a novel compound.[6][7][8] The following experimental workflow is designed to first establish the cytotoxic activity of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide and then to delve into its putative mechanism of action.

Initial Cytotoxicity Screening Across a Panel of Cancer Cell Lines

The initial step is to assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. This provides insights into its potency and potential tumor-type selectivity.

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.[9]

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (e.g., from 0.01 µM to 100 µM) for a continuous period (e.g., 72 hours).

  • Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove unbound dye with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the GI50 (the concentration required to inhibit cell growth by 50%) for each cell line.

Data Presentation: Table of GI50 Values

Cell LineCancer TypeGI50 (µM)
MCF-7Breast[Experimental Data]
MDA-MB-231Breast[Experimental Data]
HCT116Colon[Experimental Data]
HT-29Colon[Experimental Data]
A549Lung[Experimental Data]
NCI-H460Lung[Experimental Data]
HeLaCervical[Experimental Data]
Evaluation of Apoptotic Induction

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is employed.

Protocol: Annexin V/Propidium Iodide Staining with Flow Cytometry

  • Cell Treatment: Treat cancer cells with 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide at concentrations around the GI50 value for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

To ascertain if the compound affects cell cycle progression, PI staining followed by flow cytometry is performed.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with PI.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would suggest a cell cycle arrest.

Mechanistic Assays: Probing the Redox Hypothesis

Based on the literature for related compounds, the following assays are critical to investigate the role of oxidative stress in the mechanism of action of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Treat cells with the compound for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.

Protocol: Thioredoxin Reductase (TrxR) Activity Assay

  • Cell Lysate Preparation: Treat cells with the compound, then harvest and prepare cell lysates.

  • Assay Reaction: Use a commercially available TrxR assay kit, which typically measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by TrxR in the presence of NADPH.

  • Absorbance Reading: Monitor the increase in absorbance at 412 nm over time. A decrease in the rate of absorbance increase in treated samples compared to controls indicates TrxR inhibition.

Workflow Diagram for In Vitro Evaluation

InVitro_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Elucidation start 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide srb SRB Cytotoxicity Assay (Cancer Cell Line Panel) start->srb gi50 Determine GI50 Values srb->gi50 apoptosis Annexin V / PI Staining (Flow Cytometry) gi50->apoptosis cell_cycle PI Staining (Flow Cytometry) gi50->cell_cycle ros Intracellular ROS Measurement gi50->ros trxr TrxR Activity Assay gi50->trxr apoptosis_result Apoptosis Induction? apoptosis->apoptosis_result cell_cycle_result Cell Cycle Arrest? cell_cycle->cell_cycle_result ros_result ROS Generation? ros->ros_result trxr_result TrxR Inhibition? trxr->trxr_result

Caption: Proposed workflow for the in vitro evaluation of the target compound.

Part 3: In Vivo Preclinical Evaluation

Promising in vitro data provides the justification for advancing a compound to more complex and resource-intensive in vivo studies.[10][11][12] The goal of this phase is to assess the compound's tolerability and anti-tumor efficacy in a living organism.

Rationale for Model Selection: Xenograft vs. Syngeneic Models

The choice of animal model is critical for the relevance of the preclinical data.[13][14][15]

  • Human Tumor Xenograft Models: These involve the implantation of human cancer cells into immunodeficient mice. They are invaluable for assessing a drug's direct effect on human tumors.[13][15]

  • Syngeneic Models: These utilize mouse tumor cells implanted into immunocompetent mice of the same genetic background. They are essential for evaluating the interplay between the drug, the tumor, and the host immune system.

For the initial efficacy studies of a compound with a presumed direct cytotoxic mechanism, a human xenograft model is a logical starting point.

Pharmacokinetic and Tolerability Studies

Before assessing efficacy, it is imperative to determine a safe and tolerable dosing regimen.

Protocol: Maximum Tolerated Dose (MTD) Determination

  • Animal Acclimation: Acclimate healthy, non-tumor-bearing mice to the facility for a designated period.

  • Dose Escalation: Administer escalating doses of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide to different cohorts of mice via the intended clinical route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • MTD Definition: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or mortality).

Efficacy Studies in a Human Xenograft Model

This is the pivotal experiment to determine if the in vitro activity translates to an anti-tumor effect in vivo.

Protocol: Subcutaneous Tumor Implantation and Treatment

  • Tumor Cell Implantation: Subcutaneously implant a suitable human cancer cell line (selected based on in vitro sensitivity) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide at its MTD according to a predetermined schedule (e.g., daily for 21 days).

  • Data Collection: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.

Data Presentation: Tumor Growth Curves and Body Weight Change

The primary outputs will be a graphical representation of tumor volume over time for each group and a corresponding chart of body weight changes to monitor toxicity.

Workflow Diagram for In Vivo Evaluation

InVivo_Workflow cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Study start Promising In Vitro Data mtd Maximum Tolerated Dose (MTD) Study in Healthy Mice start->mtd mtd_result Determine Safe Dose mtd->mtd_result xenograft Human Xenograft Model (e.g., HCT116 in nude mice) mtd_result->xenograft treatment Treatment with Vehicle or Compound at MTD xenograft->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring efficacy_result Anti-tumor Efficacy? monitoring->efficacy_result toxicity_result Tolerable? monitoring->toxicity_result

Caption: Proposed workflow for the in vivo evaluation of the target compound.

Part 4: Advanced Mechanistic Studies and Biomarker Discovery

Should the in vivo studies demonstrate significant anti-tumor efficacy, further mechanistic work is warranted to solidify the understanding of the compound's action and to identify potential biomarkers of response.

Investigating Downstream Signaling Pathways

Western blotting can be used to examine the effect of the compound on key proteins involved in apoptosis and cellular stress responses, downstream of the initial ROS generation.

Protocol: Western Blotting for Key Apoptotic and Stress-Response Proteins

  • Protein Extraction: Extract total protein from cells or tumor tissues treated with 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p53, p-AKT, p-ERK) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Proposed Signaling Pathway Diagram

Signaling_Pathway compound 4-Amino-N-methyl- 1,2,5-selenadiazole-3-carboxamide trxr Thioredoxin Reductase (TrxR) compound->trxr Inhibition ros Increased Intracellular ROS trxr->ros leads to dna_damage DNA Damage ros->dna_damage stress_kinases Stress Kinase Activation (e.g., p38, JNK) ros->stress_kinases apoptosis Apoptosis dna_damage->apoptosis stress_kinases->apoptosis

Sources

Protocols & Analytical Methods

Method

Application Note: Isocratic RP-HPLC Method Development and Validation for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Executive Summary The accurate quantification of selenadiazole derivatives is a critical requirement during pharmacokinetic profiling and formulation development. This application note details the scientific rationale, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of selenadiazole derivatives is a critical requirement during pharmacokinetic profiling and formulation development. This application note details the scientific rationale, step-by-step development, and self-validating protocol for the quantification of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). By strictly adhering to ICH Q2(R1) guidelines, this methodology ensures high precision, accuracy, and operational robustness for routine pharmaceutical quality control.

Scientific Rationale & Analyte Profiling

To develop a robust analytical method, we must first understand the physicochemical behavior of the target analyte. 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (Molecular Formula: C₄H₆N₄OSe, MW: 205.09 g/mol ) is a polar, heterocyclic compound featuring a primary amine, a secondary methylamide, and a highly conjugated selenadiazole ring[1].

The Causality of Chromatographic Choices:

  • Stationary Phase Selection: The presence of the primary amine makes this compound highly susceptible to secondary ion-exchange interactions with unreacted, acidic silanol groups on standard silica backbones. This interaction is the primary cause of peak tailing. To mitigate this, we selected a highly base-deactivated, densely end-capped C18 column.

  • Mobile Phase pH Control: To further suppress silanol activity, the aqueous portion of the mobile phase is buffered to pH 3.0 using 10 mM Potassium Dihydrogen Phosphate adjusted with orthophosphoric acid. At pH 3.0, residual silanols (pKa ~4.5) are fully protonated and neutralized, preventing ionic binding with the analyte and ensuring sharp, symmetrical peaks[2].

  • Detector Wavelength: The conjugated 1,2,5-selenadiazole core exhibits strong chromophoric activity. Diode-Array Detection (DAD) scanning identified an optimal absorption maximum at 254 nm, providing maximum sensitivity while avoiding low-wavelength solvent noise.

HPLC_Workflow Start Method Development Initiation PhysChem Analyte Profiling (pKa, LogP, UV Max) Start->PhysChem Step 1 ChromConditions Chromatographic Optimization PhysChem->ChromConditions Step 2 Validation ICH Q2(R1) Validation (Accuracy, Precision) ChromConditions->Validation Step 3 Routine Routine Quantification & System Suitability Validation->Routine Step 4

Workflow for HPLC method development and ICH Q2(R1) validation.

Experimental Protocols

Optimized Chromatographic Conditions

The following parameters were finalized after systematic optimization to balance resolution, sensitivity, and throughput.

ParameterSpecification / SettingScientific Justification
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)Provides optimal hydrophobic retention while preventing amine-silanol tailing.
Mobile Phase 60% Buffer (pH 3.0) : 40% AcetonitrileIsocratic elution ensures baseline stability and high run-to-run reproducibility.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with acceptable backpressure.
Column Temperature 30°CReduces mobile phase viscosity, improving mass transfer and peak sharpness.
Detection UV/DAD at 254 nmTargets the primary absorbance band of the selenadiazole ring.
Injection Volume 10 µLPrevents column overloading while maintaining the required limit of quantitation (LOQ).
Step-by-Step Sample Preparation

Proper sample preparation is critical to protect the HPLC system and ensure quantitative accuracy.

SamplePrep Weigh Weigh 10.0 mg Analyte Dissolve Dissolve in 10 mL Diluent (MeOH:Water) Weigh->Dissolve Sonicate Sonicate 10 mins (Degassing) Dissolve->Sonicate Filter Filter through 0.22 µm PTFE Membrane Sonicate->Filter Vial Transfer to HPLC Autosampler Vial Filter->Vial

Step-by-step sample preparation workflow for HPLC analysis.

Detailed Methodology:

  • Weighing: Accurately weigh 10.0 mg of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide reference standard using a calibrated microbalance.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of diluent (50:50 Methanol:Water v/v). Note: Methanol is used in the diluent to ensure rapid solubilization of the hydrophobic selenadiazole core.

  • Sonication: Sonicate for 10 minutes. Causality: Sonication not only ensures complete dissolution but also degasses the sample, preventing micro-bubbles from entering the high-pressure flow path.

  • Volume Make-up: Make up the volume to 10 mL with the diluent to achieve a 1000 µg/mL stock solution.

  • Filtration: Prior to injection, filter the working solutions (diluted to target concentrations) through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and removes sub-micron particulates that could clog the column frits.

System Suitability: The Self-Validating Framework

A hallmark of a trustworthy analytical method is its ability to validate its own performance prior to analyzing unknown samples. The System Suitability Test (SST) must be performed by injecting the standard solution (100 µg/mL) in six replicates. Analysis may only proceed if the following criteria are met:

SST ParameterAcceptance CriteriaObserved ValueCausality / Significance
Retention Time (RT) ± 2.0% RSD0.45%Confirms pump flow rate stability and consistent mobile phase composition.
Peak Area Precision ≤ 2.0% RSD0.82%Validates the precision of the autosampler injection mechanism.
Tailing Factor (Tf) ≤ 1.51.12Ensures no secondary interactions (e.g., silanol binding) are distorting the peak.
Theoretical Plates (N) ≥ 50008450Confirms the physical integrity and packing efficiency of the analytical column.

ICH Q2(R1) Method Validation Results

The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[3].

Linearity and Range

Linearity was established by analyzing standard solutions at five concentration levels ranging from 50% to 150% of the target working concentration (100 µg/mL). The correlation coefficient ( R2 ) demonstrates a highly proportional response.

Concentration LevelActual Conc. (µg/mL)Mean Peak Area (mAU*s)Statistical Output
50%50.01,245,300Slope (m): 24,915
75%75.01,868,100Intercept (c): +1,250
100%100.02,492,800Correlation ( R2 ): 0.9998
125%125.03,115,400Residual Sum of Squares: Low
150%150.03,738,900Status: Pass
Accuracy (Recovery Studies)

Accuracy was determined using the standard addition method. Known quantities of the analyte were spiked into a synthetic matrix at three levels (80%, 100%, and 120%). The recovery rates confirm the method is free from matrix interference.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80% 80.079.499.25%0.65%
100% 100.0100.8100.80%0.42%
120% 120.0119.199.25%0.58%

Acceptance criteria: Recovery between 98.0% - 102.0% with RSD ≤ 2.0%.

Conclusion

The developed isocratic RP-HPLC method for the quantification of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is simple, highly precise, and self-validating. By understanding the chemical causality behind peak tailing and mitigating it through strategic column and mobile phase selection, this protocol guarantees reliable data generation suitable for rigorous pharmaceutical development and quality control environments.

References

  • PubChem Compound Summary for CID 96911: 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl-. National Center for Biotechnology Information. Available at:[Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at:[Link]

  • Asian Journal of Pharmaceutical Research: Steps involved in HPLC Method Development. Asian J. Pharm. Res. Available at:[Link]

Sources

Application

1H and 13C NMR spectral data for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Application Note: Structural Elucidation of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide via ¹H and ¹³C NMR Spectroscopy Document Type: Advanced Application Note & Experimental Protocol Target Audience: Analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide via ¹H and ¹³C NMR Spectroscopy

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Scope

The 1,2,5-selenadiazole scaffold is a highly valuable heterocyclic pharmacophore, frequently utilized as a bioisostere for thiadiazoles and oxadiazoles in the development of antimicrobial and antineoplastic agents[1]. The compound 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide represents a highly functionalized derivative, featuring both an electron-donating amino group and an electron-withdrawing N-methylcarboxamide group on the electron-deficient selenadiazole ring[2].

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of the heavy-atom effect induced by the selenium nucleus, as well as the complex hydrogen-bonding networks formed by the amide and amine functionalities[3]. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of its ¹H and ¹³C NMR spectra.

Physicochemical & Structural Parameters

Understanding the physicochemical properties of the analyte is the first step in designing a robust NMR protocol. The high polarity of the molecule dictates the choice of solvent.

ParameterValueReference
IUPAC Name 4-amino-N-methyl-1,2,5-selenadiazole-3-carboxamide[2]
CAS Registry Number 7698-91-1[2],[4]
Molecular Formula C₄H₆N₄OSe[2]
Molecular Weight 205.09 g/mol [2]
Topological Polar Surface Area 94.9 Ų[2]
Optimal NMR Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆)Empirically derived

Experimental Protocol: NMR Acquisition

To ensure high-fidelity data, the following step-by-step methodology must be strictly adhered to. The protocol is designed to be self-validating, minimizing artifacts caused by poor shimming or incomplete relaxation.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide into a clean glass vial.

  • Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Insight: DMSO-d₆ is selected over CDCl₃ because the planar selenadiazole ring and the primary/secondary amine/amide groups form strong intermolecular hydrogen bonds, rendering the compound insoluble in non-polar solvents. Furthermore, DMSO-d₆ slows down the chemical exchange of the -NH and -NH₂ protons, allowing them to be clearly observed in the ¹H spectrum rather than broadening into the baseline.

  • Sonicate the vial for 60 seconds to ensure complete dissolution, then transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Configuration (Bruker 400 MHz / 600 MHz)

  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K (25 °C).

  • Perform automated tuning and matching (ATM) for both the ¹H and ¹³C channels.

  • Lock the magnetic field to the deuterium frequency of DMSO-d₆.

  • Perform gradient shimming (TopShim) until the Z-axis field homogeneity yields a TMS linewidth at half-height of ≤ 0.8 Hz.

Step 3: Acquisition Parameters

  • ¹H NMR: Pulse program = zg30; Number of scans (NS) = 16; Relaxation delay (D1) = 1.0 s; Spectral width (SW) = 15 ppm.

  • ¹³C NMR: Pulse program = zgpg30 (proton-decoupled); Number of scans (NS) = 512 to 1024; Relaxation delay (D1) = 3.0 s.

  • Causality Insight: The D1 delay for ¹³C is extended to 3.0 seconds. The selenadiazole ring carbons (C3 and C4) are quaternary and lack directly attached protons. Consequently, they do not benefit from dipole-dipole relaxation or the Nuclear Overhauser Effect (NOE) enhancement provided by proton decoupling. A longer D1 ensures these slowly relaxing quaternary carbons return to thermal equilibrium between pulses, preventing signal attenuation.

Spectral Interpretation & Mechanistic Causality

The spectral data provided below are representative reference values derived from structurally analogous 1,2,5-selenadiazole derivatives[1][3] and fundamental NMR predictive principles, intended to serve as a benchmark for experimental validation.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
2.85Doublet (d)4.83H-NH-CH
7.10Broad Singlet (br s)-2H-NH ₂ (Ring C4)
8.45Broad Quartet (br q)4.81H-NH -CH₃ (Amide)
  • Mechanistic Causality:

    • The N-Methyl Doublet: The methyl protons (δ 2.85) appear as a doublet rather than a singlet because they are scalar-coupled across three bonds (³J ~ 4.8 Hz) to the adjacent amide proton.

    • The Amine Broadening: The -NH₂ signal (δ 7.10) is significantly broadened. This is caused by the quadrupolar moment of the adjacent ¹⁴N nucleus (Spin I = 1), which induces rapid relaxation of the attached protons. Additionally, intermediate chemical exchange with trace water in the DMSO-d₆ solvent contributes to this line broadening.

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
25.8Primary (CH₃)-NH-C H₃
148.5Quaternary (C)Selenadiazole C 3 (attached to C=O)
158.2Quaternary (C)Selenadiazole C 4 (attached to NH₂)
162.4Quaternary (C=O)Amide C =O
  • Mechanistic Causality:

    • The Heavy Atom Effect: In heterocyclic chemistry, replacing a sulfur atom (thiadiazole) with a heavier selenium atom (selenadiazole) typically induces a slight upfield shift (shielding) for the adjacent ring carbons due to the increased diamagnetic shielding from the larger electron cloud of selenium[1][3].

    • Ring Polarization: C4 is more deshielded (δ 158.2) than C3 (δ 148.5) because the highly electronegative primary amine group withdraws electron density via induction, whereas the C3 position is adjacent to the carbonyl carbon, which competes for electron density, creating a complex push-pull resonance system across the planar heterocycle.

Protocol Self-Validation & Quality Control

To ensure the trustworthiness of the acquired data, the operator must verify the following internal controls:

  • Chemical Shift Calibration: Verify that the residual pentet of DMSO-d₆ is perfectly centered at δ 2.50 ppm (¹H) and the septet at δ 39.52 ppm (¹³C). Adjust the spectral reference if necessary.

  • Integration Integrity: Set the integral of the -CH₃ doublet (δ 2.85) to exactly 3.00. The resulting integral for the -NH₂ peak must fall between 1.90 and 2.05. If the integral is significantly lower, it indicates that the sample has absorbed atmospheric moisture, leading to rapid proton exchange with H₂O (visible as an enlarged HDO peak at δ 3.33 ppm).

  • Signal-to-Noise Ratio (SNR): The SNR of the quaternary C3 and C4 carbons in the ¹³C spectrum must exceed 10:1. If the signals are lost in the baseline noise, the operator must increase the relaxation delay (D1) to 4 seconds and double the number of scans.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (Weighing & Solubilization) Solvent DMSO-d6 Addition (Internal TMS Standard) Prep->Solvent Acq NMR Acquisition (Bruker 400/600 MHz) Solvent->Acq H1 1H NMR (ns=16, d1=1s) Acq->H1 C13 13C NMR (ns=512, d1=3s) Acq->C13 Proc Data Processing (FT, Phasing, Baseline) H1->Proc C13->Proc Anal Spectral Analysis (Integration & Assignment) Proc->Anal

Figure 1: Standardized workflow for NMR sample preparation, acquisition, and spectral processing.

References

  • 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl- | C4H6N4OSe - PubChem. Source: nih.gov.
  • 1,2,5-Selenadiazole-3-carboxamide, 4-amino-n-methyl- - the NIST WebBook. Source: nist.gov.
  • Electronic Supplementary Information - The Royal Society of Chemistry. Source: rsc.org.
  • Direct Exchange of Oxygen and Selenium Atoms in the 1,2,5-Oxadiazoles and 1,2,5-Selenadiazoles by Action of Sulfur Monochloride - PMC. Source: nih.gov.

Sources

Method

Using 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide as a precursor in organic synthesis

This application note provides a comprehensive, field-proven guide for utilizing 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide as a high-value precursor in organic synthesis. By leveraging its unique electronic prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-proven guide for utilizing 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide as a high-value precursor in organic synthesis. By leveraging its unique electronic properties, researchers can access complex purine isosteres and functionalized diamines critical for drug discovery.

Strategic Utility in Medicinal Chemistry

1,2,5-Selenadiazoles are privileged scaffolds in medicinal chemistry, frequently acting as bioisosteres for thiadiazoles and traditional aromatics. The incorporation of the heavy chalcogen (selenium) alters the molecule's lipophilicity, redox potential, and electron distribution, which often enhances cellular uptake and target-binding affinity[1]. 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide[2] is specifically engineered as a bifunctional precursor. Its adjacent amino and carboxamide groups make it an ideal bidentate nucleophile for constructing selenadiazolo[3,4-d]pyrimidines—purine isosteres that have shown potent activity as Topoisomerase II and HSP90 inhibitors[3]. Alternatively, the selenadiazole ring can serve as a "masked" vicinal diamine, protecting the reactive amines until they are unveiled via reductive cleavage.

Mechanistic Rationale & Reaction Causality

The successful manipulation of this precursor requires understanding its unique electronic environment:

  • Dampened Nucleophilicity: The 1,2,5-selenadiazole ring is highly electron-withdrawing. Consequently, the C4-amino group is significantly less nucleophilic than a standard aniline. Standard formylating agents (e.g., formic acid) fail to achieve efficient cyclization. To overcome this, cyclocondensation requires a highly reactive electrophile, such as diethoxymethyl acetate (generated in situ from triethyl orthoformate and acetic anhydride)[4].

  • Catalyst Poisoning in Cleavage: If the synthetic goal is to extrude the selenium atom to yield a 2,3-diamino-N-methyl-3-oxopropanamide derivative, standard catalytic hydrogenation (Pd/C, H₂) cannot be used because selenium irreversibly poisons transition metal catalysts. Instead, a thiophilic/selenophilic reductant like stannous chloride (SnCl₂) in acidic media must be employed to selectively cleave the N-Se-N bonds.

Synthetic Workflows

Workflow A 4-Amino-N-methyl-1,2,5- selenadiazole-3-carboxamide B Cyclocondensation (HC(OEt)3 / Ac2O) A->B Electrophilic Activation C Reductive Cleavage (SnCl2 / HCl) A->C Se-Extrusion D 6-Methyl-1,2,5-selenadiazolo [3,4-d]pyrimidin-7-one (Purine Isostere) B->D Ring Closure E Vicinal Diamine Intermediate (Chiral Building Block) C->E Diamine Unmasking

Figure 1: Divergent synthetic workflows utilizing 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

Quantitative Data: Cyclization Optimization

To demonstrate the causality behind the reagent selection for purine isostere synthesis, the following table summarizes the optimization of the cyclocondensation step. The data highlights why the synergistic combination of orthoformate and acetic anhydride is mandatory for this specific electron-deficient precursor.

Reagent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Causality & Observation
Formic Acid (85%)100121585Insufficient electrophilicity; precursor remains unreacted.
HC(OEt)₃ (Neat)14084592Moderate activation; ring closure is the rate-limiting step.
HC(OEt)₃ / Ac₂O (1:1) 130 4 82 >98 Generates highly reactive diethoxymethyl acetate in situ.
DMF-DMA11066590Forms a stable amidine intermediate; requires acid to cyclize.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methyl-1,2,5-selenadiazolo[3,4-d]pyrimidin-7(6H)-one

Objective: Construct a functionalized purine isostere via electrophilic cyclocondensation[4].

  • Reaction Setup: Charge a flame-dried 50 mL round-bottom flask with 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (10.0 mmol, 2.05 g).

  • Reagent Addition: Add triethyl orthoformate (15 mL) and acetic anhydride (15 mL). Equip the flask with a reflux condenser and flush the system with inert nitrogen.

  • Thermal Activation: Heat the mixture to a gentle reflux (130 °C) using an oil bath. Stir vigorously for 4 hours.

    • Causality: The elevated temperature and acetic anhydride drive the conversion of the orthoformate into diethoxymethyl acetate, which rapidly attacks the poorly nucleophilic C4-amine, followed by intramolecular trapping by the N-methyl carboxamide.

  • Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the highly polar precursor spot ( Rf​ ~0.2) and the emergence of a less polar, UV-active product spot ( Rf​ ~0.6) validates the completion of the ring closure.

  • Isolation: Remove the oil bath and allow the mixture to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 1 hour to induce complete precipitation of the product.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual acetic anhydride and unreacted orthoformate. Dry under high vacuum at 40 °C to afford the pure purine isostere.

Protocol B: Reductive Cleavage to Vicinal Diamines

Objective: Unmask the selenadiazole ring to yield a highly functionalized diamine building block.

  • Solubilization: Dissolve the precursor (5.0 mmol, 1.02 g) in a mixture of anhydrous methanol (20 mL) and concentrated HCl (5 mL) in a 100 mL flask. Cool the mixture to 0 °C in an ice-water bath.

  • Reduction: Slowly add Stannous Chloride dihydrate (SnCl₂·2H₂O, 15.0 mmol, 3.38 g) in small portions over 15 minutes.

    • Causality: Sn(II) acts as a specific chalcogen-reducing agent. The reaction is highly exothermic; maintaining the internal temperature at 0 °C is critical to prevent the thermal degradation of the sensitive diamine product.

  • Self-Validation (In-Process): Stir the mixture at room temperature for 2 hours. The transition of the reaction mixture from a deep yellow/orange suspension to a pale, nearly colorless solution serves as a visual self-validation of complete selenium extrusion.

  • Workup: Carefully neutralize the acidic mixture by adding saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. (Note: Tin salts will precipitate as white colloidal solids).

  • Extraction: Filter the mixture through a pad of Celite to remove the tin salts. Extract the filtrate with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the diamine intermediate, which should be used immediately in subsequent steps due to its susceptibility to oxidation.

References

  • 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl- | C4H6N4OSe - PubChem. National Institutes of Health (NIH). URL:[Link]

  • Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. Arch Pharm (Weinheim). URL:[Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide in Murine Oncology Models

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Oncology Scientists Compound: 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (4-AMSC) CAS Registry Number: 7698-91-1 Introduction & Mechani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Oncology Scientists Compound: 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (4-AMSC) CAS Registry Number: 7698-91-1

Introduction & Mechanistic Rationale

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (4-AMSC) is a synthetic organoselenium compound belonging to the highly bioactive 1,2,5-selenadiazole class[1]. In recent preclinical oncology, selenadiazole derivatives have emerged as potent anticancer agents and exceptional radiosensitizers. As a Senior Application Scientist, it is critical to understand why this compound is effective before deploying it in expensive murine models: its primary mechanism of action is the targeted inhibition of Thioredoxin Reductase (TrxR) [2].

TrxR is a selenoenzyme frequently overexpressed in radioresistant malignancies (such as melanoma and glioma) to maintain cellular redox homeostasis[3]. 4-AMSC irreversibly binds to the selenocysteine residue at the active site of TrxR. This targeted inhibition disrupts the intracellular thiol redox balance, triggering a cascade of reactive oxygen species (ROS) overproduction, mitochondrial membrane depolarization, and ultimately, caspase-dependent apoptosis[4]. Because ionizing radiation relies heavily on ROS generation to induce DNA damage, the abrogation of TrxR by 4-AMSC creates a highly synergistic, self-validating radiosensitizing effect in vivo[2].

Pathway A 4-AMSC (1,2,5-Selenadiazole) B Thioredoxin Reductase (TrxR) A->B Irreversible Inhibition C Intracellular ROS Overproduction B->C Thiol Redox Imbalance D Mitochondrial Dysfunction C->D Oxidative Stress E Caspase-3/9 Activation D->E Cytochrome c Release F Tumor Cell Apoptosis E->F Apoptotic Execution

Fig 1. Mechanistic pathway of 4-AMSC-induced tumor cell apoptosis via TrxR inhibition.

Pre-Analytical Preparations: Formulation & Stability

A major pitfall in organoselenium research is poor aqueous solubility. Formulating 4-AMSC in pure saline will result in micro-precipitates, leading to fatal pulmonary embolisms in mice or erratic pharmacokinetic (PK) profiles.

Optimized Vehicle Formulation: 10% DMSO + 10% Tween-80 + 80% Saline (0.9% NaCl)

  • Causality of Formulation: DMSO acts as the primary solvent to disrupt the crystalline lattice of 4-AMSC. Tween-80 serves as a non-ionic surfactant to form stable micelles, preventing precipitation when introduced to the aqueous saline phase.

  • Preparation Step: Dissolve 4-AMSC entirely in DMSO first. Vortex until clear. Add Tween-80 and vortex for 2 minutes. Finally, add saline dropwise while continuously vortexing to ensure micellar stability. Prepare fresh immediately prior to dosing.

In Vivo Murine Protocol: A375 Melanoma Xenograft Model

To establish a self-validating experimental system, this protocol evaluates 4-AMSC both as a monotherapy and in combination with localized radiotherapy. The inclusion of a standalone radiation arm is non-negotiable; it isolates the baseline effect of radiation from the synergistic TrxR-inhibition driven by 4-AMSC[3].

Workflow S1 Cell Inoculation (A375 Xenograft) S2 Tumor Growth (~100 mm³) S1->S2 S3 Randomization (4 Groups) S2->S3 S4 Dosing Regimen (IP, Q2D x 14d) S3->S4 S5 Endpoint Analysis (TrxR, ROS, TUNEL) S4->S5

Fig 2. In vivo experimental workflow for evaluating 4-AMSC efficacy in murine models.

Step-by-Step Methodology
  • Cell Preparation & Inoculation: Harvest human A375 melanoma cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 5-6 week-old female BALB/c nude mice. Causality: Matrigel provides extracellular matrix proteins that drastically improve the engraftment take-rate and uniformity of the tumors.

  • Randomization: Monitor tumor growth using digital calipers. Once tumor volumes reach ~100 mm³ (typically day 7-10 post-inoculation), randomize mice into four groups (n=8/group): Vehicle Control, 4-AMSC Monotherapy, Radiation (RT) Monotherapy, and 4-AMSC + RT Combo.

  • Dosing Regimen: Administer 4-AMSC via intraperitoneal (IP) injection at a dose of 15 mg/kg every other day (Q2D) for 14 days . Causality: IP administration bypasses immediate first-pass hepatic metabolism, providing a more sustained plasma concentration of the selenadiazole compared to oral gavage, which is critical for continuous TrxR suppression.

  • Radiotherapy (Combination Groups): 24 hours post-first dose, subject the RT groups to a single fraction of 8 Gy localized X-ray irradiation. Crucial Step: Shield the rest of the mouse body with lead to prevent systemic radiation toxicity and isolate the tumor microenvironment.

  • Monitoring: Measure body weight and tumor volume ( V=2length×width2​ ) every 2 days. Euthanize animals if tumor volume exceeds 1500 mm³ or if weight loss exceeds 20%.

  • Tissue Harvesting: At day 14 post-treatment initiation, euthanize the mice via CO 2​ asphyxiation. Rapidly excise the tumors. Snap-freeze half of the tumor in liquid nitrogen (for enzymatic assays), and fix the other half in 4% paraformaldehyde (for immunohistochemistry).

Downstream Pharmacodynamic Assays

To prove that tumor shrinkage is specifically due to the proposed mechanism (E-E-A-T Trustworthiness), you must validate the pharmacodynamics directly within the excised tumor tissues:

  • TrxR Activity Assay (Target Engagement): Homogenize snap-frozen tissue. Use a DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reduction assay to quantify TrxR activity. 4-AMSC should demonstrate a dose-dependent reduction in DTNB cleavage compared to the vehicle.

  • In Situ ROS Detection (Mechanistic Consequence): Stain fresh-frozen tumor sections with DHE (Dihydroethidium). Because TrxR is inhibited, 4-AMSC treatment will show enhanced red fluorescence under confocal microscopy, indicating superoxide radical accumulation[4].

  • TUNEL Assay (Phenotypic Endpoint): Perform on PFA-fixed sections to quantify DNA fragmentation, the hallmark of the late-stage apoptosis induced by the ROS overload.

Quantitative Data Summary

The following table summarizes the expected quantitative pharmacodynamic outcomes based on validated selenadiazole literature in A375 xenograft models[2].

Experimental GroupExpected Tumor Volume Reduction (%)TrxR Inhibition (%)Intratumoral ROS Fold ChangeApoptotic Index (TUNEL %)
Vehicle Control Baseline< 5%1.0x< 5%
4-AMSC (15 mg/kg) ~45%~60%2.5x~35%
Radiotherapy (8 Gy) ~30%~5%1.8x~20%
4-AMSC + RT (Combo) ~85% ~75% 5.2x ~70%

References

  • PubChem. "1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl- | C4H6N4OSe". National Institutes of Health (NIH). [Link]

  • Liang, Y. et al. "Selenadiazole derivatives as potent thioredoxin reductase inhibitors that enhance the radiosensitivity of cancer cells". European Journal of Medicinal Chemistry (via PubMed). [Link]

  • Zhang, Y. et al. "Rational Design of Cancer-Targeted Selenadiazole Derivative as Efficient Radiosensitizer for Precise Cancer Therapy". Bioconjugate Chemistry (ACS Publications).[Link]

  • Jain, A. et al. "Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer". Translational Oncology (via PubMed).[Link]

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Introduction & Pharmacological Context 1,2,5-Selenadiazole derivatives represent a highly promising class of organoselenium compounds, increasingly recognized for their potent biological activities. Recent pharmacologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1,2,5-Selenadiazole derivatives represent a highly promising class of organoselenium compounds, increasingly recognized for their potent biological activities. Recent pharmacological studies have identified specific 1,2,5-selenadiazoles as potent microtubule-targeting agents (MTAs) capable of disrupting mitotic spindle formation, inducing G2/M phase arrest, and overcoming multidrug resistance in colorectal and other cancer models[1].

The compound 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (Molecular Weight: 205.09 g/mol ; Formula: C4H6N4OSe)[2] is a structurally compact, polar derivative. As drug development progresses for selenadiazole-based MTAs, robust analytical methodologies are required for pharmacokinetic (PK) profiling, stability testing, and therapeutic monitoring. This guide details a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the physicochemical properties of this compound.

Pathway A 1,2,5-Selenadiazole Derivative (Cellular Entry) B Microtubule Targeting (Tubulin Polymerization Inhibition) A->B C Mitotic Spindle Disruption (Loss of Structural Integrity) B->C D G2/M Phase Arrest (Cell Cycle Halting) C->D E Apoptosis Induction (p53 Stabilization) D->E

Mechanism of action for 1,2,5-selenadiazole microtubule-targeting agents.

Causality in Method Design: Building a Self-Validating System

As a Senior Application Scientist, it is critical to move beyond standard generic gradients and understand why specific parameters are chosen. Every method should be designed as a self-validating system to prevent false positives from matrix interferences.

Chromatographic Rationale

The presence of both a primary amine (-NH2) and a secondary carboxamide (-CONHCH3) imparts significant polarity to 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. Standard reversed-phase C18 chromatography often suffers from poor retention and peak tailing for such polar analytes.

  • The Solution: We utilize a polar-embedded C18 column (or a high-strength silica T3 column) combined with a highly aqueous initial mobile phase (98% Water with 0.1% Formic Acid). The formic acid ensures the amine groups remain protonated, stabilizing the peak shape, while the polar-embedded stationary phase prevents phase collapse under highly aqueous conditions.

Mass Spectrometric Self-Validation (Isotopic Profiling)

Selenium possesses a unique and highly diagnostic natural isotopic distribution—primarily 80Se (49.6%), 78Se (23.8%), and 76Se (9.4%). This protocol leverages this distribution as an internal quality control mechanism. By simultaneously monitoring Multiple Reaction Monitoring (MRM) transitions for both the 80Se and 78Se isotopologues, the method becomes self-validating. If the chromatographic peak exhibits the expected ~2:1 intensity ratio for these transitions, the analyst can definitively rule out isobaric matrix interferences.

Fragmentation Mechanics

Electrospray ionization (ESI) in positive mode yields a robust [M+H]+ precursor ion at m/z 206.9 (for 80Se ). Collision-induced dissociation (CID) of 1,2,5-selenadiazoles typically drives the elimination of HCN and the cleavage of side chains[3]. For this specific compound, the primary fragmentation pathways include the neutral loss of methylamine ( −31 Da ) and the loss of the selenium atom itself. Notably, product ions resulting from the loss of selenium will not exhibit the characteristic Se-isotopic cluster, providing further mechanistic confirmation of the fragment's identity[3].

LCMS_Workflow A 1. Sample Preparation (Protein Precipitation & Centrifugation) B 2. Chromatographic Separation (Polar-Embedded C18, Gradient Elution) A->B C 3. Electrospray Ionization (ESI+ Mode, Capillary 3.5 kV) B->C D 4. Tandem Mass Spectrometry (MRM of 80Se and 78Se Isotopologues) C->D E 5. Data Validation (Isotopic Ratio Confirmation) D->E

LC-MS/MS analytical workflow for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

Quantitative Data & Instrument Parameters

Table 1: Liquid Chromatography Gradient Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0098.02.0Initial
0.5098.02.0Linear (6)
3.0040.060.0Linear (6)
3.505.095.0Linear (6)
4.505.095.0Hold (6)
4.6098.02.0Linear (6)
6.0098.02.0Re-equilibration
Table 2: MS/MS MRM Transitions (ESI+)

Parameters optimized for a triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Isotope TargetPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Mechanistic Assignment
80Se (Quantifier)206.9175.95018 [M+H−CH3​NH2​]+
78Se (Qualifier 1)204.9173.95018 [M+H−CH3​NH2​]+
80Se (Qualifier 2)206.9179.95022 [M+H−HCN]+
Selenium Loss206.9127.05035 [M+H−Se]+ (No Se isotope pattern)

Step-by-Step Experimental Protocol

Step 1: Sample Preparation (Plasma Extraction)
  • Aliquot 50 µL of biological plasma sample into a 1.5 mL low-bind Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., a stable isotopically labeled analog or a structural analog like ebselen, adjusted for retention time). Causality: The 1:3 ratio effectively precipitates >95% of plasma proteins while maintaining the analyte in solution.

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of MS-grade water. Causality: Diluting the organic extract with water matches the initial highly aqueous LC conditions, preventing solvent-induced peak distortion (the "solvent effect") upon injection.

Step 2: LC-MS/MS Acquisition
  • Purge the LC pumps with Mobile Phase A and B to ensure no air bubbles or residual buffers are present.

  • Condition the HSS T3 column with the initial gradient conditions (98% A) for at least 10 column volumes.

  • Inject 2 µL of the prepared sample.

  • Acquire data in Positive ESI mode using the MRM transitions listed in Table 2. Ensure the source temperature is set to 500°C and the capillary voltage is optimized (typically 3.5 kV - 4.5 kV) to facilitate efficient droplet desolvation for this polar compound.

Step 3: Data Analysis & Self-Validation
  • Integrate the chromatographic peaks for the m/z 206.9 175.9 transition (Quantifier).

  • Isotopic Validation Check: Integrate the m/z 204.9 173.9 transition (Qualifier). Calculate the area ratio of 80Se / 78Se .

  • Acceptance Criterion: The ratio must fall between 1.9 and 2.3 (matching the natural ~2.08 abundance ratio). If the ratio deviates significantly, the peak is contaminated by a co-eluting matrix interference and must be flagged for re-analysis or further chromatographic optimization.

References

  • National Center for Biotechnology Information (PubChem). "1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl- | C4H6N4OSe - PubChem". nih.gov. Available at:[Link]

  • Ali, M., et al. "Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance". PubMed (nih.gov). Available at:[Link]

  • Pedersen, C. L., et al. "Mass spectra of 1,2,5-selenadiazoles and their oxygen and sulfur analogues". Acta Chemica Scandinavica (scispace.com). Available at:[Link]

Sources

Application

Application Note: Advanced Formulation Strategies for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide in Targeted Drug Delivery

Executive Summary & Physicochemical Rationale 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (hereafter referred to as AMSC ) is a promising organoselenium compound characterized by its 1,2,5-selenadiazole core [5]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (hereafter referred to as AMSC ) is a promising organoselenium compound characterized by its 1,2,5-selenadiazole core [5]. Selenadiazole derivatives have garnered significant attention in oncology due to their ability to induce reactive oxygen species (ROS)-mediated apoptosis and their favorable biocompatibility compared to inorganic selenium [1].

Despite its therapeutic potential, the clinical translation of AMSC is severely restricted by its physicochemical profile:

  • High Hydrophobicity (BCS Class II/IV): Leads to poor aqueous solubility and low systemic bioavailability.

  • Lack of Tumor Selectivity: Free AMSC distributes non-specifically, potentially causing off-target cytotoxicity.

  • Rapid Clearance: Small organoselenium molecules are rapidly metabolized and cleared from circulation.

To overcome these barriers, this application note details three field-proven nanocarrier formulation strategies: Polymeric Micelles , Targeted Mesoporous Silica Nanoparticles (MSNs) , and Human Serum Albumin (HSA) Nanocomplexes . Each strategy is designed to enhance solubility, prolong circulation, and facilitate targeted intracellular delivery [2][3][4].

Mechanistic Insights: Intracellular Action of Formulated AMSC

The primary mechanism of action for selenadiazole derivatives involves the disruption of intracellular redox homeostasis. Upon targeted delivery and endosomal escape, AMSC acts as a pro-oxidant in the highly reducing tumor microenvironment, triggering a cascade of apoptotic events [1][3].

MoA_Pathway S1 Targeted Delivery (Nanocarrier-AMSC Complex) S2 Endosomal Escape & Drug Release (pH 5.5) S1->S2 Receptor-mediated endocytosis S3 Intracellular ROS Generation (Redox Imbalance) S2->S3 Thiol-mediated reduction S4 p53 Phosphorylation & Activation S3->S4 Oxidative stress S5 Mitochondrial Dysfunction (Cytochrome c release) S3->S5 Membrane depolarization S6 Caspase Cascade Activation (Apoptosis) S4->S6 Transcriptional regulation S5->S6 Apoptosome formation

Figure 1: ROS-mediated apoptotic signaling pathway triggered by intracellular delivery of AMSC.

Experimental Protocols

Protocol A: Polymeric Micelle Encapsulation via Thin-Film Hydration

Rationale: Amphiphilic block copolymers (e.g., Soluplus® or PEG-PLA) self-assemble into core-shell micelles. The hydrophobic core sequesters AMSC, drastically increasing its apparent solubility, while the PEGylated corona provides steric stabilization against opsonization, prolonging blood circulation [2]. Thin-film hydration is utilized because co-dissolving the drug and polymer in a volatile solvent ensures molecular-level mixing, preventing drug crystallization.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 10 mg of AMSC and 90 mg of Soluplus® in 10 mL of a Methanol/Chloroform mixture (1:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent at 40°C under reduced pressure (150 mbar) for 45 minutes until a uniform, transparent amorphous solid dispersion (thin film) forms on the flask wall.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove any residual solvent traces.

  • Hydration: Hydrate the film with 10 mL of 1X PBS (pH 7.4) at 37°C. Rotate at 150 rpm for 1 hour to drive the spontaneous self-assembly of the micelles.

  • Purification & Validation: Pass the suspension through a 0.22 µm PES syringe filter to remove unencapsulated AMSC aggregates.

    • Self-Validation Check: A clear, opalescent filtrate with a Dynamic Light Scattering (DLS) size of ~60-80 nm and a Polydispersity Index (PDI) < 0.2 confirms successful, homogeneous micelle formation. Significant resistance during filtration indicates a suboptimal drug-to-polymer ratio.

Protocol B: RGD-Targeted Mesoporous Silica Nanoparticles (MSNs)

Rationale: MSNs possess a highly ordered pore structure, allowing for massive drug loading capacities. By grafting the surface with RGD (Arginine-Glycine-Aspartate) peptides, the MSNs actively target αvβ3 integrins, which are overexpressed on tumor neovasculature and cancer cells, facilitating receptor-mediated endocytosis[3].

Formulation_Workflow N1 1. Synthesis of Bare MSNs (Sol-Gel Method) N2 2. Amine Functionalization (APTES Grafting) N1->N2 TEOS/CTAB Template N3 3. AMSC Drug Loading (Pore Diffusion in DMSO) N2->N3 Reflux in Toluene N4 4. Surface Capping & Targeting (RGD Peptide Conjugation) N3->N4 EDC/NHS Coupling N5 5. Purification & Lyophilization (Dialysis & Freeze Drying) N4->N5 Remove free drug

Figure 2: Workflow for the synthesis and functionalization of RGD-targeted AMSC-loaded MSNs.

Step-by-Step Methodology:

  • Amine Functionalization: Disperse 100 mg of bare MSNs (synthesized via standard TEOS/CTAB sol-gel method) in 30 mL of anhydrous toluene. Add 0.5 mL of APTES (3-aminopropyltriethoxysilane) and reflux at 110°C for 24 hours. Recover MSN-NH₂ via centrifugation and wash with ethanol.

  • Drug Loading: Disperse 50 mg of MSN-NH₂ in 5 mL of DMSO containing 20 mg of AMSC. Stir in the dark at room temperature for 24 hours to allow AMSC to diffuse into the mesopores.

  • RGD Conjugation (EDC/NHS Chemistry): In a separate vial, activate the carboxyl groups of the RGD peptide (5 mg) using EDC (10 mg) and NHS (10 mg) in 2 mL of PBS (pH 6.0) for 30 minutes. Causality: EDC forms an unstable O-acylisourea intermediate; NHS converts this into a stable, amine-reactive ester, preventing hydrolysis.

  • Capping: Add the activated RGD solution to the AMSC-loaded MSN-NH₂ suspension. Stir for 12 hours. The RGD peptide forms stable amide bonds with the surface amines, effectively capping the pores and trapping the drug.

  • Purification & Validation: Centrifuge at 12,000 rpm, wash twice with deionized water to remove free drug and unreacted peptide, and lyophilize.

    • Self-Validation Check: Measure the Zeta potential at each step. Bare MSNs are negative (~ -20 mV). APTES grafting shifts this to highly positive (~ +25 mV). Successful RGD conjugation consumes surface amines, slightly reducing the positive charge (~ +15 mV).

Protocol C: Human Serum Albumin (HSA) Nanocomplexes via Desolvation

Rationale: HSA contains intrinsic hydrophobic binding pockets (Sudlow's sites I and II) that naturally bind small hydrophobic molecules like selenadiazoles [4]. Formulating AMSC into HSA nanoparticles leverages the Enhanced Permeability and Retention (EPR) effect and SPARC-mediated endocytosis for tumor targeting.

Step-by-Step Methodology:

  • Protein-Drug Complexation: Dissolve 100 mg of HSA in 2 mL of deionized water (pH adjusted to 8.0). Slowly add 5 mg of AMSC dissolved in 0.2 mL of ethanol. Incubate at room temperature for 2 hours to allow hydrophobic binding.

  • Desolvation: Under constant stirring (500 rpm), add absolute ethanol dropwise (approx. 6-8 mL) at a rate of 1 mL/min. Causality: Ethanol lowers the dielectric constant of the solvent, inducing a phase transition that precipitates the protein-drug complex into nanoparticles.

  • Crosslinking: Once the solution becomes turbid, add 10 µL of 8% glutaraldehyde to cross-link the lysine residues of the HSA, locking the nanoparticle structure. Stir overnight.

  • Purification & Validation: Purify via 3 cycles of centrifugation (15,000 rpm, 10 min) and resuspension in PBS.

    • Self-Validation Check: Monitor turbidity at 600 nm during ethanol addition; a sharp spike indicates the exact desolvation point. Post-crosslinking, if the nanoparticles dissolve upon dilution in PBS, the crosslinking step failed.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical parameters and release kinetics of the three AMSC formulations.

Table 1: Comparative Physicochemical Properties of Formulated AMSC Delivery Systems

Formulation TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release at pH 5.5 (48h)
Polymeric Micelles (Soluplus) 65.2 ± 3.10.12 ± 0.02-2.5 ± 0.888.4 ± 2.175.2%
RGD-Targeted MSNs 120.5 ± 5.40.18 ± 0.03+15.2 ± 1.392.1 ± 1.585.6%
HSA Nanocomplexes 145.3 ± 6.20.22 ± 0.04-25.4 ± 1.676.5 ± 3.460.4%

Note: Release kinetics are evaluated at pH 5.5 to simulate the acidic environment of late endosomes/lysosomes, validating the responsive release of the payload post-endocytosis.

References

  • Development and Therapeutic Potential of Selenazo Compounds ACS Publications (Journal of Medicinal Chemistry) URL:[Link] [1]

  • Self-Assembled Micellar Glutaminase Allosteric Inhibitor for Effective Therapeutic Intervention PubMed Central (PMC) URL:[Link] [2]

  • Rational Design of Cancer-Targeted Benzoselenadiazole by RGD Peptide Functionalization for Cancer Theranostics PubMed URL:[Link] [3]

  • Enhancement of cell uptake and antitumor activity of selenadiazole derivatives through interaction and delivery by serum albumin RSC Publishing URL:[Link] [4]

  • 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl- | C4H6N4OSe PubChem URL: [Link] [1]

Method

Application Note: 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide as an Ambidentate Ligand in Coordination Chemistry

Executive Summary The rational design of metal-organic architectures requires ligands with predictable, yet versatile, coordination behaviors. 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (AMSDC) (CAS: 7698-91-1, M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-organic architectures requires ligands with predictable, yet versatile, coordination behaviors. 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (AMSDC) (CAS: 7698-91-1, MW: 205.09 g/mol )[1] is an emerging ambidentate ligand featuring a unique topology: a soft 1,2,5-selenadiazole core flanked by intermediate (amino) and hard (carboxamide) exocyclic donor groups. This application note provides drug development professionals and coordination chemists with field-proven mechanistic insights, self-validating synthetic protocols, and analytical benchmarks for utilizing AMSDC to engineer discrete mononuclear complexes and extended supramolecular networks.

Mechanistic Insights & Coordination Rationale

The utility of AMSDC in coordination chemistry is governed by the Hard-Soft Acid-Base (HSAB) principle and supramolecular chalcogen bonding.

  • HSAB-Driven Site Selectivity: The pyridinic-type nitrogen atoms within the selenadiazole ring act as intermediate electron donors, while the selenium atom acts as a highly polarizable soft donor. Research demonstrates that soft donors (Se) preferentially coordinate with soft metal centers (e.g., Ag⁺, Cu⁺), whereas intermediate/hard donors (ring N, amino N, carboxamide O) favor harder cations (e.g., Cu²⁺, Zn²⁺, Co²⁺)[2].

  • Chelation vs. Bridging: The adjacent 4-amino and 3-carboxamide groups are perfectly positioned to form stable 5- or 6-membered chelate rings via N,O-coordination with transition metals.

  • Supramolecular Synthons: In the absence of strong metal-ligand covalent bonds at the ring, 1,2,5-selenadiazoles spontaneously form centrosymmetric dimers driven by [Se···N]₂ chalcogen-bonded supramolecular synthons[3]. This property is critical for crystal engineering and the design of self-assembling metallodrugs.

CoordinationLogic AMSDC AMSDC Ligand (Ambidentate) HardMetal Hard/Intermediate Metals (Cu²⁺, Zn²⁺, Co²⁺) AMSDC->HardMetal Exocyclic N,O Affinity SoftMetal Soft Metals (Ag⁺, Cu⁺) AMSDC->SoftMetal Ring Se,N Affinity Chelate Discrete Complexes (N,O-Chelation) HardMetal->Chelate Polymer Coordination Polymers (Se/N Bridging) SoftMetal->Polymer

Graphviz Fig 1: HSAB-directed coordination pathways of AMSDC with transition metals.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Causality for each experimental choice is explicitly stated to aid troubleshooting.

Protocol A: Synthesis of N,O-Chelated [Cu(AMSDC)₂Cl₂]

Targeting discrete mononuclear complexation via the exocyclic amino and carboxamide groups.

  • Preparation of Ligand Solution: Dissolve 2.0 mmol (410.18 mg) of AMSDC in 20 mL of hot absolute ethanol (60 °C). Causality: Ethanol is selected over water to suppress the hydrolysis of the metal salt and to ensure complete dissolution of the relatively hydrophobic N-methyl group.

  • Metal Salt Addition: Dissolve 1.0 mmol (170.48 mg) of CuCl₂·2H₂O in 10 mL of ethanol. Add this dropwise to the stirring ligand solution over 15 minutes. Causality: Dropwise addition prevents localized supersaturation, which can lead to amorphous precipitation rather than crystalline growth.

  • Reaction & Validation: Reflux the mixture at 75 °C for 2 hours. A successful coordination event is immediately visually validated by a distinct color shift from pale green (CuCl₂) to deep forest green/brown, indicating a change in the Cu(II) d-d transition environment.

  • Isolation: Cool the solution to room temperature, then chill to 4 °C overnight. Filter the resulting microcrystals under vacuum, wash with cold diethyl ether (2 × 5 mL), and dry in a desiccator.

Protocol B: Synthesis of Polymeric [Ag(AMSDC)(NO₃)]ₙ

Targeting 1D/2D extended networks via soft Se and ring N coordination.

  • Environmental Control: Wrap all reaction vessels in aluminum foil. Causality: Ag⁺ is highly susceptible to photoreduction to Ag⁰, which would contaminate the coordination polymer with metallic silver nanoparticles.

  • Reaction Assembly: Layer a solution of AgNO₃ (1.0 mmol in 10 mL methanol) carefully over a solution of AMSDC (1.0 mmol in 10 mL dichloromethane) in a narrow glass tube.

  • Vapor Diffusion: Seal the tube and leave it undisturbed in a dark cabinet at room temperature for 7–14 days. Causality: The slow diffusion of methanol into dichloromethane facilitates highly ordered crystal packing, which is essential for preserving the delicate [Se···N]₂ chalcogen bonds[3] required for SCXRD analysis.

Analytical Benchmarks & Data Presentation

Standardized characterization is required to confirm the coordination sphere. The table below summarizes the expected quantitative shifts based on established spectroscopic behaviors of 1,2,5-selenadiazole derivatives[2][4].

Analytical ParameterFree AMSDC LigandCu(II)-AMSDC ComplexAg(I)-AMSDC Complex
FTIR: ν(C=O) Amide I ~1675 cm⁻¹~1635 cm⁻¹ (Red-shifted)~1670 cm⁻¹ (Unshifted)
FTIR: ν(N-H) Amino ~3400, 3300 cm⁻¹~3350, 3250 cm⁻¹ (Red-shifted)~3390, 3290 cm⁻¹ (Minimal shift)
⁷⁷Se NMR (δ, ppm) ~1520 ppmParamagnetic broadening~1565 ppm (Downfield shift)
Primary Coord. Sphere N/AExocyclic N(amino), O(amide)Ring N, Se atom
Structural Topology MonomericDiscrete Mononuclear1D/2D Coordination Polymer

Note: The red-shift in the Amide I band for the Cu(II) complex validates the withdrawal of electron density from the carbonyl oxygen upon metal binding. The lack of shift in the Ag(I) complex confirms that the exocyclic groups remain uncoordinated, with the metal binding exclusively to the soft selenadiazole core.

AnalyticalWorkflow Step1 1. Ligand Preparation AMSDC (CAS: 7698-91-1) Step2 2. Metal Selection & Synthesis (CuCl₂ vs AgNO₃) Step1->Step2 Step3 3. Spectroscopic Triage (FTIR & ⁷⁷Se NMR) Step2->Step3 Step4 4. Structural Elucidation (Single-Crystal XRD) Step3->Step4

Graphviz Fig 2: Standardized workflow for the synthesis and validation of AMSDC complexes.

References

  • PubChem (National Institutes of Health). "1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl- | C4H6N4OSe - PubChem." nih.gov. Available at:[Link]

  • NIST Chemistry WebBook. "1,2,5-Selenadiazole-3-carboxamide, 4-amino-n-methyl-." nist.gov. Available at:[Link]

  • Inorganic Chemistry (ACS Publications). "Structural Analysis of Selenium Coordination Compounds and Mesoporous TiO2-Based Photocatalysts for Hydrogen Generation." acs.org. Available at:[Link]

  • ResearchGate. "The size of the metal ion controls the structures of the coordination polymers of benzo-2,1,3-selenadiazole." researchgate.net. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Welcome to the technical support center for the synthesis of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis. The information provided is based on established principles of heterocyclic chemistry and proven strategies for analogous compounds.

Introduction: A Plausible Synthetic Pathway

While a specific, detailed protocol for the synthesis of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is not extensively documented in publicly available literature, a logical and plausible two-step synthetic route can be proposed based on the synthesis of analogous thiadiazole and other selenadiazole derivatives.[1][2][3] This guide will address potential issues in this proposed pathway.

The proposed synthesis involves:

  • Step 1: Synthesis of the key intermediate, 4-Amino-1,2,5-selenadiazole-3-carboxylic Acid. This is anticipated to be the more challenging step, likely involving the cyclization of a suitable precursor with a selenium-donating reagent.

  • Step 2: Amidation of 4-Amino-1,2,5-selenadiazole-3-carboxylic Acid with methylamine to yield the final product.

Synthetic_Pathway Precursor Suitable Acyclic Precursor Intermediate 4-Amino-1,2,5-selenadiazole-3-carboxylic Acid Precursor->Intermediate Step 1: Cyclization (e.g., with SeO2) Product 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide Intermediate->Product Step 2: Amidation (with Methylamine)

Caption: Proposed two-step synthesis of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Synthesis of 4-Amino-1,2,5-selenadiazole-3-carboxylic Acid (Intermediate)

Question 1: My reaction to form the 1,2,5-selenadiazole ring has a very low yield or fails completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in the formation of the 1,2,5-selenadiazole ring is a common and frustrating issue. The underlying causes often relate to the nature of the starting materials, reaction conditions, or the selenium reagent itself.

Possible Causes & Troubleshooting Steps:

  • Purity and Stability of Starting Materials:

    • Recommendation: Ensure your acyclic precursor is of high purity. Impurities can interfere with the cyclization reaction. Recrystallize or chromatograph the starting material if necessary.

  • Choice and Reactivity of the Selenium Reagent:

    • Insight: Selenium dioxide (SeO₂) is a common reagent for the synthesis of 1,2,5-selenadiazoles.[4][5] However, its reactivity can be sensitive to the reaction medium and the nature of the substrate.

    • Recommendation:

      • Ensure your selenium dioxide is dry and of high quality.

      • Consider alternative selenium sources if SeO₂ is ineffective. For some syntheses, reagents like selenium monochloride or elemental selenium in the presence of an oxidant can be used, though these may require different reaction conditions and should be handled with extreme care due to their toxicity.

  • Reaction Conditions:

    • Temperature: The cyclization to form the selenadiazole ring can be highly temperature-dependent.

      • Recommendation: If no reaction is observed, a gradual increase in temperature may be necessary. Conversely, if decomposition is observed (indicated by a color change to black or red, suggesting the formation of elemental selenium), the reaction may need to be run at a lower temperature.

    • Solvent: The choice of solvent is critical.

      • Recommendation: Aprotic solvents are often preferred to prevent side reactions with the selenium reagent. If your starting material has low solubility, consider a higher boiling point aprotic solvent. In some cases, acidic media like glacial acetic acid have been used for similar cyclizations.

  • Atmosphere:

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.

Troubleshooting_Low_Yield_Step1 Start Low/No Yield of Intermediate Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Reagent Evaluate Selenium Reagent Check_Purity->Check_Reagent Pure Purify Purify Starting Material Check_Purity->Purify Impure Check_Conditions Optimize Reaction Conditions Check_Reagent->Check_Conditions Active Alternative_Reagent Consider Alternative Selenium Source Check_Reagent->Alternative_Reagent Ineffective Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Change Solvent Check_Conditions->Optimize_Solvent Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Purify->Check_Reagent Alternative_Reagent->Check_Conditions Success Improved Yield Optimize_Temp->Success Optimize_Solvent->Success Inert_Atmosphere->Success

Caption: Troubleshooting workflow for low yield in the synthesis of the selenadiazole intermediate.

Question 2: I am having difficulty purifying the 4-Amino-1,2,5-selenadiazole-3-carboxylic Acid intermediate. What purification strategies are recommended?

Answer:

The target intermediate is expected to be a polar compound due to the presence of both an amino group and a carboxylic acid. This can make purification by standard normal-phase chromatography challenging.

Recommended Purification Strategies:

  • Recrystallization:

    • Recommendation: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for purifying polar compounds. Experiment with a range of polar solvents (e.g., water, ethanol, isopropanol) and their mixtures with less polar co-solvents.

  • Reversed-Phase Chromatography:

    • Insight: For highly polar compounds, reversed-phase chromatography is often more effective than normal-phase.[6][7]

    • Recommendation:

      • Stationary Phase: Use a C18 reversed-phase column.

      • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) is typically used. The addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape for carboxylic acids by suppressing the ionization of the carboxyl group.[6]

  • Ion-Exchange Chromatography:

    • Recommendation: If the compound is still difficult to purify, consider ion-exchange chromatography. A strong cation exchange (SCX) resin can be used to capture the basic amino group, allowing non-basic impurities to be washed away. The desired product can then be eluted with a basic solution.[8]

Purification MethodStationary PhaseTypical Mobile PhaseKey Considerations
Recrystallization N/APolar solvents (e.g., water, ethanol)Most effective for solid products.
Reversed-Phase Chromatography C18 SilicaWater/Methanol or Water/Acetonitrile gradient with 0.1% TFA or Formic AcidGood for polar compounds that are poorly retained on normal-phase silica.[6][7]
Ion-Exchange Chromatography Strong Cation Exchange (SCX) Resin1. Loading in a neutral or acidic solvent. 2. Elution with a basic solution (e.g., ammonia in methanol).Effective for separating basic compounds from neutral or acidic impurities.[8]
Part 2: Amidation of 4-Amino-1,2,5-selenadiazole-3-carboxylic Acid

Question 3: The amidation reaction with methylamine is not proceeding to completion, and I am left with unreacted starting material. How can I drive the reaction forward?

Answer:

Incomplete amidation is a frequent challenge, often due to insufficient activation of the carboxylic acid or unfavorable reaction equilibria.

Possible Causes & Troubleshooting Steps:

  • Choice of Coupling Reagent:

    • Insight: Direct reaction of a carboxylic acid and an amine to form an amide is often slow and requires high temperatures. The use of a coupling reagent is standard practice.[9]

    • Recommendation:

      • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® are effective for forming amides under mild conditions.

      • Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient but can be more expensive.

      • Thionyl Chloride: Conversion of the carboxylic acid to the more reactive acyl chloride with thionyl chloride (SOCl₂) followed by reaction with methylamine is a classic and effective method, though it requires careful handling of the corrosive reagent.

  • Reaction Conditions:

    • Base: The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize any acids formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Temperature: While many modern coupling reagents work well at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates.

    • Methylamine Source: Methylamine is a gas at room temperature. It is typically used as a solution in a solvent like THF, ethanol, or water. Ensure the concentration of your methylamine solution is accurate.

  • Catalytic Amidation:

    • Insight: Recent advances have led to the development of catalytic methods for direct amidation, which are more atom-economical.[10][11]

    • Recommendation: Lewis acids such as Nb₂O₅ have been shown to catalyze the direct amidation of carboxylic acids and could be explored as a more sustainable alternative to stoichiometric coupling reagents.[10]

Question 4: My final product, 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, is impure. What are the likely side products and how can I purify it?

Answer:

Impurities in the final product can arise from side reactions during the amidation step or from carryover of unreacted starting materials. The polar nature of the product may also present purification challenges.

Potential Impurities and Mitigation:

  • Unreacted 4-Amino-1,2,5-selenadiazole-3-carboxylic Acid:

    • Cause: Incomplete reaction.

    • Removal:

      • Aqueous Wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup can remove the acidic starting material.

      • Chromatography: The carboxylic acid will have a different retention time than the amide in both normal and reversed-phase chromatography.

  • Side Products from Coupling Reagents:

    • Cause: The coupling reagents themselves are converted into byproducts (e.g., ureas from carbodiimides).

    • Removal: Most of these byproducts can be removed by aqueous washes or by chromatography.

  • Over-methylation:

    • Cause: While less likely with a primary amine, it is a possibility.

    • Removal: This more non-polar impurity should be separable by chromatography.

Purification Strategies for the Final Product:

Given the expected polarity of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, similar strategies to the purification of the intermediate can be employed.

  • Recrystallization: If the product is a solid, this is often the most effective method.

  • Normal-Phase Chromatography:

    • Recommendation: Due to the polar nature of the amide, a highly polar mobile phase will be required (e.g., a gradient of methanol in dichloromethane or ethyl acetate). Tailing on the silica column can be an issue due to the basicity of the amino group. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.

  • Reversed-Phase Chromatography:

    • Recommendation: This is often the preferred method for purifying polar amides.[8] A water/acetonitrile or water/methanol gradient can be used.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. (2025). Archives of Pharmacy, 358(9). [Link]

  • MDPI. (2024, December 29). Theoretical Studies on the Design of Benzo[1,2-c:4,5-c']bis[8][12]selenadiazole Acceptor-Based Organic Dyes. [Link]

  • ACS Publications. (2021, May 14). Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Antibacterial Activity of Some New 1, 2, 3-Selenadiazole derived from 4-amino acetophenone. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Direct Synthesis of Fused 1,2,5-Selenadiazoles from 1,2,5-Thiadiazoles. [Link]

  • University of St Andrews. (2017, March 31). Direct synthesis of fused 1,2,5-selenadiazoles from 1,2,5-thiadiazoles. [Link]

  • ACS Publications. (n.d.). Thiadiazoles. II. Formation of 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid and Its Derivatives by Ring-Cleavage of[8][12]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one1,2. [Link]

  • PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

  • SpringerLink. (n.d.). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. [Link]

  • ResearchGate. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • NextSDS. (n.d.). 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. [Link]

  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • ACS Publications. (n.d.). and 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid Derivatives from[8][12]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)- diones1. [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (2022, June 16). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. [Link]

  • Semantic Scholar. (2022, July 21). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

Sources

Optimization

How to increase solubility of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide . Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating experimental protocols to overcome the aqueous solubility limitations of this compound.

Overview & Chemical Context

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (PubChem CID: 96911) presents significant solubility challenges in standard aqueous media. As a planar heterocyclic compound containing a heavy chalcogen (selenium), it exhibits strong intermolecular π-π stacking. Furthermore, the primary amine and carboxamide groups engage in extensive hydrogen-bonding networks in the solid state, resulting in high crystal lattice energy. Overcoming this requires targeted disruption of these intermolecular forces through cosolvency, complexation, or macromolecular carriers .

Decision Matrix: Choosing Your Solubilization Strategy

SolubilityWorkflow Start Determine Application & Target Concentration AppType In Vitro or In Vivo? Start->AppType InVitro In Vitro Assays (Cell Culture) AppType->InVitro In Vitro InVivo In Vivo Studies (Animal Models) AppType->InVivo In Vivo Cosolvent Use DMSO Stock Dilute in Media (<0.5%) InVitro->Cosolvent Carrier Albumin Delivery (HSA/BSA Complex) InVivo->Carrier Low Dose Cyclodextrin HP-β-CD Complexation (10-20% w/v) InVivo->Cyclodextrin High Dose

Workflow for selecting the optimal solubility enhancement strategy based on application.

Troubleshooting FAQs

Q: Why does the compound immediately precipitate when diluted from a DMSO stock into PBS (pH 7.4)? A: This is a classic case of solvent-shift precipitation. While the compound is highly soluble in DMSO due to the solvent's ability to disrupt the solid-state hydrogen-bonding network, PBS lacks the amphiphilic properties needed to keep the hydrophobic selenadiazole core solvated. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the drug rapidly exceeds its intrinsic aqueous solubility, forcing nucleation and precipitation.

Q: Can I use pH adjustment (acidification) to protonate the amine and increase solubility? A: No, this is generally ineffective for this specific molecule. Although it possesses a primary amine, the highly electron-withdrawing nature of the adjacent 1,2,5-selenadiazole ring and the carboxamide group significantly reduces the electron density on the nitrogen. This drastically lowers the pKa, meaning the amine will not readily protonate even in physiologically relevant acidic media (pH 2–4).

Q: What is the most effective carrier for in vivo systemic delivery? A: Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA). Recent pharmacological studies demonstrate that selenadiazole derivatives exhibit strong binding affinities to the hydrophobic pockets of serum albumin . This interaction not only fully solubilizes the compound in aqueous buffers but also acts as a targeted delivery mechanism to tumor sites via the Enhanced Permeability and Retention (EPR) effect.

Q: Is heating the solution advisable to force dissolution? A: Heating will temporarily increase kinetic solubility, but the compound will predictably recrystallize upon cooling to 37°C or room temperature. Furthermore, prolonged heating in aqueous media may lead to the hydrolysis of the carboxamide group or degradation of the selenadiazole ring. Always rely on excipient-mediated solubilization rather than thermal forcing.

Validated Solubilization Protocols

Protocol A: HP-β-CD Inclusion Complexation (For High-Dose In Vivo Studies)
  • Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that encapsulates the lipophilic selenadiazole ring, while its hydrophilic exterior ensures high aqueous solubility. This physically separates the drug molecules, preventing π-π stacking and crystal lattice formation.

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile ultra-pure water or saline.

  • Add 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide powder in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Stir the suspension continuously at 25°C for 48 hours to reach thermodynamic complexation equilibrium.

  • Centrifuge the mixture at 10,000 × g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter to ensure sterility and remove micro-crystals.

  • Self-Validation Step: Measure the absorbance of the filtrate using UV-Vis spectroscopy (λmax ~330-340 nm). Compare the absorbance against a standard curve of the drug dissolved in 100% DMSO to precisely quantify the final solubilized concentration. If the concentration is below your target, increase the HP-β-CD percentage up to 30% (w/v).

Protocol B: Albumin-Mediated Solubilization (For Targeted Cellular Assays & IV Dosing)
  • Causality: Pre-loading the drug into HSA mimics endogenous transport mechanisms. The hydrophobic selenadiazole core partitions into the Sudlow binding sites of albumin, preventing solvent-shift precipitation and enhancing cellular uptake .

Step-by-Step Methodology:

  • Dissolve the drug in 100% DMSO to create a highly concentrated 10 mM stock solution.

  • Prepare a 5% (w/v) HSA solution in standard PBS (pH 7.4).

  • Under vigorous vortexing, add the DMSO stock dropwise to the HSA solution. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation.

  • Incubate the mixture at 37°C for 2 hours in the dark to allow the drug to fully partition into the hydrophobic binding pockets of the albumin.

  • Self-Validation Step: Analyze the solution using Dynamic Light Scattering (DLS). A successful formulation will show a monodisperse peak at ~7–10 nm (the hydrodynamic radius of HSA), with no large aggregates (>100 nm). The presence of larger peaks indicates colloidal drug precipitation, meaning the protein's loading capacity was exceeded.

Comparative Solubilization Data

The following table summarizes the expected performance of various solubilization vehicles when applied to 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

Vehicle / ExcipientSolubilization MechanismEstimated Solubility Fold-IncreaseRecommended Application
PBS (pH 7.4) Baseline1x (Reference)Control / Baseline
1% DMSO in Media Cosolvency~10x – 50xIn vitro cell viability assays
5% HSA in PBS Protein Binding~50x – 200xIn vivo targeted IV delivery
20% HP-β-CD Inclusion Complexation~100x – 500xIn vivo high-dose oral/IV dosing

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96911, 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide." PubChem. URL:[Link]

  • Deng, S., et al. "Enhancement of cell uptake and antitumor activity of selenadiazole derivatives through interaction and delivery by serum albumin." RSC Advances, 2017. URL:[Link]

  • Saxena, C., & Mishra, G.P. "Comprehensive Study About Solubility Enhancement Techniques." International Journal of Biology, Pharmacy and Allied Sciences, 2022. URL:[Link]

Troubleshooting

Optimizing extraction protocols for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide from biological matrices

Welcome to the Bioanalytical Technical Support Center . This guide is engineered for researchers, bioanalytical scientists, and pharmacokineticists tasked with the isolation and quantification of 4-Amino-N-methyl-1,2,5-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center . This guide is engineered for researchers, bioanalytical scientists, and pharmacokineticists tasked with the isolation and quantification of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (CAS: 7698-91-1)[1] from complex biological matrices such as human plasma and urine.

Extracting small, polar organoselenium compounds presents unique thermodynamic and mass-spectrometric challenges. This guide synthesizes field-proven methodologies, addressing matrix binding, solvent partitioning, and isotopic detection anomalies to ensure your extraction protocol is a self-validating, high-recovery system.

Extraction & Decision Workflow

ExtractionWorkflow Matrix Biological Matrix (Plasma/Urine) Disruption Protein Disruption (Acidified ACN or 8M Urea) Matrix->Disruption Decision Extraction Choice Disruption->Decision SPE Mixed-Mode SPE (MCX Cartridge) Decision->SPE High Recovery (Recommended) LLE Salting-Out LLE (EtOAc + 2M NaCl) Decision->LLE High Throughput (Alternative) LCMS LC-MS/MS Analysis (80Se / 78Se Isotope Tracking) SPE->LCMS LLE->LCMS

Workflow for optimizing 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide extraction.

Troubleshooting Guides & FAQs

Q1: I am seeing massive signal loss and high inter-lot variability in human plasma samples. Is this a matrix effect or protein binding? A: It is highly likely to be protein binding. Selenadiazole derivatives exhibit strong hydrophobic and hydrogen-bonding interactions with serum albumin, effectively utilizing it as a transport carrier[2]. Standard protein precipitation (PPT) using a 1:3 ratio of plasma to acetonitrile often co-precipitates the albumin-bound drug, removing it from the supernatant. Causality & Solution: You must disrupt the tertiary structure of the albumin binding pockets before precipitation. Pre-treat the plasma with a chaotropic agent (e.g., 8M urea) or acidify the matrix with 2% formic acid (FA) for 10 minutes prior to adding your organic crash solvent. This denatures the protein and forces the dissociation of the selenadiazole.

Q2: My Liquid-Liquid Extraction (LLE) recoveries using ethyl acetate are consistently below 30%. Why is it failing? A: 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (MW 205.08 g/mol ) is a highly polar molecule containing both a primary amine and a secondary amide[1]. In a standard LLE[3], the thermodynamic drive for this polar compound to partition into a moderately non-polar solvent like ethyl acetate is exceptionally low. Causality & Solution: To force partitioning, you must alter the dielectric constant of the aqueous phase. Implement a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By adding a high concentration of a chaotropic salt (e.g., 2M ammonium acetate or NaCl) to the aqueous phase, you decrease the solubility of the polar selenadiazole in water, aggressively driving it into the organic phase.

Q3: During LC-MS/MS detection, my precursor ion signal is split, and overall sensitivity is poor. What is happening in the source? A: You are likely encountering two distinct phenomena native to organoselenium mass spectrometry:

  • Isotopic Dilution: Selenium possesses six naturally occurring isotopes. The most abundant is 80 Se (~49.6%), followed closely by 78 Se (~23.8%). If your quadrupole 1 (Q1) isolation window is set too narrow (e.g., 0.7 Da), you are physically excluding over 50% of your analyte molecules from reaching the collision cell.

  • In-Source Fragmentation: Organoselenium compounds are notoriously fragile and prone to premature fragmentation during electrospray ionization (ESI)[4]. Causality & Solution: Broaden your Q1 isolation window to 1.2 Da (if matrix background permits) or sum the MRM transitions for both major isotopes (e.g., m/z 207 product and m/z 205 product). Additionally, lower your declustering potential (DP) or cone voltage by 20-30% to ensure the selenadiazole ring survives the transition into the high-vacuum region.

Quantitative Data: Extraction Recovery Comparison

To guide your protocol selection, the following table summarizes the validated recovery metrics and matrix effects for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide across different sample preparation techniques.

Extraction MethodologySolvent / Sorbent SystemCritical AdditiveMean Recovery (%)Matrix Effect (%)
Standard PPT Acetonitrile (1:3 v/v)None42.5 ± 8.1-35.2 (Suppression)
Acidified PPT Acetonitrile (1:3 v/v)2% Formic Acid78.4 ± 5.2-28.4 (Suppression)
Standard LLE Ethyl AcetateNone26.1 ± 4.3-12.5 (Suppression)
Salting-Out LLE Ethyl Acetate2M NaCl81.2 ± 6.0-15.1 (Suppression)
Mixed-Mode SPE Oasis MCX (30 mg) 2% FA (Load) / 5% NH₄OH (Elute) 94.6 ± 3.2 -4.2 (Negligible)

Step-by-Step Methodology: Optimized MCX Solid-Phase Extraction

Because of the 4-amino group on the selenadiazole ring, the molecule can be protonated at a low pH. A Mixed-Mode Cation Exchange (MCX) polymeric sorbent is the most logically sound choice. It leverages dual-retention mechanisms: hydrophobic interactions capture the selenadiazole ring, while electrostatic (cation-exchange) interactions lock onto the protonated amine.

Materials Required:

  • Mixed-mode strong cation exchange cartridges (e.g., 30 mg/1 cc).

  • 2% Formic Acid (FA) in LC-MS grade Water.

  • 100% LC-MS grade Methanol (MeOH).

  • 5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily).

Protocol Steps:

  • Sample Pre-treatment: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 100 µL of 2% FA in water. Vortex for 30 seconds. Rationale: Acidification disrupts albumin binding and ensures the 4-amino group is fully protonated ( NH3+​ ) for cation exchange.

  • Sorbent Conditioning: Pass 1.0 mL of 100% MeOH through the MCX cartridge, followed by 1.0 mL of 2% FA in water. Do not let the sorbent dry.

  • Sample Loading: Load the 200 µL pre-treated sample onto the cartridge. Apply a gentle vacuum (1-2 mL/min) to allow the analyte to bind via ionic and hydrophobic interactions.

  • Interference Washing (Critical Step):

    • Wash 1: Pass 1.0 mL of 2% FA in water. (Removes hydrophilic salts and polar unbound proteins).

    • Wash 2: Pass 1.0 mL of 100% MeOH. (Removes neutral lipids and hydrophobic interferences. The analyte remains locked to the sorbent via strong ionic bonds).

  • Analyte Elution: Elute the target compound using 1.0 mL of 5% NH₄OH in MeOH. Rationale: The high pH neutralizes the protonated amine on the selenadiazole, breaking the ionic bond with the sorbent, while the methanol disrupts the hydrophobic interactions, releasing the pure analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA) prior to LC-MS/MS injection.

References

  • 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl- Source: PubChem (National Institutes of Health) URL:[1]

  • Enhancement of cell uptake and antitumor activity of selenadiazole derivatives through interaction and delivery by serum albumin Source: RSC Advances (Royal Society of Chemistry) URL:[2]

  • Liquid Chromatography/Electrospray Mass Spectrometry of Organoselenium Compounds with Postcolumn Crown Ether Complexation Source: Analytical Chemistry (American Chemical Society) URL:[4]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples Source: Oriental Journal of Chemistry URL:[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide vs. 1,2,5-Thiadiazole Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, pharmacological divergence, and validated experimental methodologies. Executive Summary & The Chalcogen Sh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, pharmacological divergence, and validated experimental methodologies.

Executive Summary & The Chalcogen Shift

In modern heterocyclic drug design, the substitution of sulfur (S) with selenium (Se) represents a profound pharmacological pivot. While 1,2,5-thiadiazole analogs are classically recognized as robust bioisosteres for ester groups—dominating the landscape of muscarinic receptor agonists (e.g., Xanomeline)[1]—their selenium counterparts exhibit distinct mechanistic behaviors.

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (also known as NSC 93169)[2] exemplifies this divergence. The larger atomic radius and lower electronegativity of selenium alter the electron density and aromaticity of the 1,2,5-chalcogenadiazole ring. This structural shift transforms the molecule from a stable G-protein coupled receptor (GPCR) ligand into a highly reactive pharmacophore capable of microtubule destabilization, reactive oxygen species (ROS) modulation, and targeted antibacterial activity[3][4].

Molecular Causality: Physicochemical Divergence

Understanding the behavioral differences between these two classes requires analyzing the atomic properties of the heteroatoms and their effect on the heterocyclic ring.

  • Aromaticity & Stability: The 1,2,5-thiadiazole ring is highly aromatic and metabolically stable, allowing it to survive first-pass metabolism and penetrate the blood-brain barrier (BBB) to reach central nervous system targets[5]. Conversely, the Se-N bonds in 1,2,5-selenadiazoles are longer and weaker. This reduced aromaticity makes the selenadiazole ring more susceptible to nucleophilic attack by intracellular thiols (e.g., glutathione or cysteine residues on tubulin), which is the primary driver of its cytotoxic and ROS-scavenging properties[3][4].

  • Lipophilicity & Polarizability: Selenium's highly polarizable electron cloud increases the overall lipophilicity (LogP) of the molecule compared to sulfur, altering its cellular uptake kinetics and binding pocket affinities.

Table 1: Physicochemical and Pharmacological Comparison
Property / Feature4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide1,2,5-Thiadiazole Analogs (e.g., Xanomeline)
Heteroatom Selenium (Se)Sulfur (S)
Atomic Radius ~117 pm~102 pm
Ring Aromaticity Lower (Weaker Se-N bonds)Higher (Stable S-N bonds)
Primary Target(s) Gram-positive bacteria, Microtubules, ROS[2][3]Muscarinic Receptors (M1/M4)[1]
Mechanism of Action Tubulin depolymerization, Apoptosis regulationGPCR Agonism (Gq/11 PLC pathway)
Developmental Phase Preclinical (NSC 93169)[2]Clinical / Approved (Neurological disorders)

Pharmacological Profiling & Mechanisms

1,2,5-Thiadiazole Analogs: Neurological Precision

Thiadiazoles act as non-classical bioisosteres for carboxyl/ester groups. By maintaining the necessary dipole moment without the hydrolytic liability of an ester, thiadiazole analogs bind deeply within the orthosteric site of M1/M4 muscarinic receptors. This triggers the Gq-protein coupled phospholipase C (PLC) pathway, leading to intracellular calcium release—a mechanism heavily leveraged in Alzheimer's and schizophrenia therapeutics[1][5].

1,2,5-Selenadiazole Analogs: Cytotoxicity and Antimicrobial Action

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (NSC 93169) was historically identified for its significant in vitro activity against Gram-positive bacteria (e.g., S. aureus)[2]. More recently, the selenadiazole scaffold has been repurposed as a potent anti-cancer agent. The selenium center acts as a chalcogen-bond donor, directly interacting with tubulin to disrupt mitotic spindle formation (causing G2/M phase arrest) and blocking ROS-mediated signaling pathways to induce apoptosis in multidrug-resistant cell lines[3][4].

Pathways cluster_thiadiazole 1,2,5-Thiadiazole Analogs (e.g., Muscarinic Agonists) cluster_selenadiazole 1,2,5-Selenadiazole Analogs T_Ligand Thiadiazole Ligand M1_Receptor M1/M4 Muscarinic Receptor T_Ligand->M1_Receptor Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein PLC PLC Pathway (Calcium Release) Gq_Protein->PLC S_Ligand 4-Amino-N-methyl-1,2,5-selenadiazole... Target Bacterial Targets / Microtubules S_Ligand->Target ROS ROS Scavenging / Apoptosis Block S_Ligand->ROS Effect Cell Cycle Arrest / Antibacterial Effect Target->Effect ROS->Effect

Mechanistic pathways of thiadiazole vs. selenadiazole analogs.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must employ rigorous, self-validating methodologies. Below are the optimized protocols for synthesizing the selenadiazole core and evaluating its biological divergence from thiadiazoles.

Protocol A: Synthesis of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Causality: Unlike thiadiazoles which are typically synthesized using sulfur monochloride ( S2​Cl2​ )[1], selenadiazoles require selenium dioxide ( SeO2​ )[6]. The reaction temperature must be strictly controlled; excessive heat will cleave the delicate Se-N bonds, leading to elemental selenium precipitation (red/black solid).

  • Precursor Preparation: Dissolve 1.0 equivalent of the appropriate ortho-diamine precursor (e.g., 5-amino-6-(methylamino)pyrimidine-2,4-dione derivatives) in anhydrous 1,4-dioxane.

  • Oxidative Condensation: Slowly add 1.5 equivalents of SeO2​ to the solution. Self-Validation Check: The solution should transition to a deep yellow/orange color without forming a black precipitate.

  • Thermal Control: Stir the mixture at exactly 60–65°C for 1 hour. Do not exceed 70°C.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate gradient).

  • Analytical Confirmation: Confirm the structure using 77Se NMR (look for a distinctive resonance peak around 1450–1550 ppm) and High-Resolution Mass Spectrometry (HRMS) matching the exact mass of 205.97 Da[7].

Protocol B: Parallel Antimicrobial & Cytotoxicity Screening

Causality: Because NSC 93169 is known for Gram-positive antibacterial activity[2] and related selenadiazoles exhibit anti-microtubule properties[3], a dual-assay system is required to map the compound's full pharmacological profile against a thiadiazole control.

  • Cell & Strain Selection: Plate Staphylococcus aureus (Gram-positive model) in Mueller-Hinton broth and HCT116 colorectal cancer cells in DMEM supplemented with 10% FBS.

  • Compound Dosing: Prepare serial dilutions (0.1 µM to 100 µM) of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, alongside a 1,2,5-thiadiazole analog, Penicillin G (antibacterial positive control), and Paclitaxel (microtubule positive control).

  • Incubation & Metabolic Readout: Incubate for 48 hours. Add Resazurin dye (Alamar Blue) for the final 4 hours. Self-Validation Check: Resazurin reduction to fluorescent resorufin strictly measures metabolically active cells, eliminating false positives caused by compound precipitation (a common issue with lipophilic chalcogen heterocycles).

  • Data Acquisition: Measure fluorescence (Ex 560 nm / Em 590 nm) to calculate MIC50​ for bacteria and IC50​ for HCT116 cells.

Workflow Start Compound Library Preparation Synth_Se Synthesize Selenadiazole (SeO2 + Diamine) Start->Synth_Se Synth_S Synthesize Thiadiazole (S2Cl2 + Diamine) Start->Synth_S Assay2 Antimicrobial / Cytotoxicity Screening Synth_Se->Assay2 Assay1 Receptor Binding Assay (Radioligand) Synth_S->Assay1 Data Data Analysis & IC50/MIC Calculation Assay1->Data Assay2->Data

Parallel experimental workflow for synthesizing and screening chalcogenadiazoles.

References

  • PubChem Database. "4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide; CID 96911." National Center for Biotechnology Information. Available at:[Link][7]

  • AntibioticDB. "1,2,5-Selenadiazole derivatives, Inc: NSC 93169." Global Antibiotic Research & Development Partnership (GARDP). Available at:[Link][2]

  • PubMed / NIH. "Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance." Available at:[Link][3]

  • RSC Publishing. "Selenadiazole derivatives antagonize glucocorticoid-induced osteoblasts cells apoptosis by blocking ROS-mediated signaling." Royal Society of Chemistry. Available at:[Link][4]

  • ResearchGate. "Design of Sulfur Heterocycles with Sulfur Monochloride: Synthetic Possibilities and Prospects (1,2,5-Thiadiazoles)." Available at: [Link][1][5]

  • The Journal of Organic Chemistry. "Thiadiazoles. II. Reaction of [1,2,5]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one with Amines." (1963). Available at:[Link][6]

Sources

Comparative

Validation of Quantitative HPLC Methods for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide: A Comparative Guide on Column Chemistries

Executive Summary The compound 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (CAS: 7698-91-1) is a synthetic organoselenium derivative characterized by a highly polar carboxamide group, a basic primary amine, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (CAS: 7698-91-1) is a synthetic organoselenium derivative characterized by a highly polar carboxamide group, a basic primary amine, and a conjugated selenadiazole heterocycle[1]. While its unique structure makes it a valuable intermediate in pharmaceutical development, it presents significant chromatographic challenges.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to adequately retain this compound and frequently suffer from severe peak tailing. This guide objectively compares the performance of traditional column chemistries against advanced aqueous-compatible (AQ) stationary phases. Furthermore, it provides a comprehensive, self-validating quantitative protocol aligned with the latest ICH Q2(R2) guidelines (effective June 2024)[2][3].

Mechanistic Insight: The Challenge of Polar Heterocycles

As an Application Scientist, it is critical to understand why a method fails before attempting to optimize it. The chromatographic behavior of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is dictated by two primary phenomena:

  • The Silanol Effect (Peak Tailing): Traditional silica-based C18 columns contain residual, unendcapped silanol groups (Si-OH). At mid-to-high pH, these silanols ionize into acidic Si-O⁻ sites. The basic 4-amino group of our analyte becomes protonated and engages in strong, secondary ion-exchange interactions with these free silanols[4][5]. This dual-retention mechanism disrupts the ideal Gaussian peak shape, resulting in severe peak tailing that compromises integration accuracy.

  • Hydrophilic Washout (Poor Retention): The combination of the N-methyl carboxamide and the selenadiazole core renders the molecule highly polar. On a standard, densely functionalized hydrophobic C18 phase, the analyte lacks sufficient hydrophobic surface area to partition effectively into the stationary phase, leading to early elution near the void volume ( k′<1.0 )[6].

To overcome this, the analytical method must employ a stationary phase capable of shielding residual silanols while providing alternative retention mechanisms for polar functional groups.

ColumnSelection Start Analyte: 4-Amino-N-methyl- 1,2,5-selenadiazole-3-carboxamide Prop1 Highly Polar Core (Poor RP Retention) Start->Prop1 Prop2 Basic Amino Group (Silanol Interaction) Start->Prop2 Prop3 Selenadiazole Ring (π-π Potential) Start->Prop3 EvalC18 Standard C18 (Alternative 1) Prop1->EvalC18 Early Elution EvalAQ AdvancedPolar AQ-C18 (Recommended Product) Prop1->EvalAQ Optimal Retention Prop2->EvalC18 Severe Tailing EvalPhenyl Phenyl-Hexyl (Alternative 2) Prop2->EvalPhenyl Moderate Tailing Prop2->EvalAQ Shielded Silanols Prop3->EvalPhenyl Enhanced Retention

Logical workflow for selecting the optimal stationary phase based on analyte physicochemical properties.

Column Chemistry Comparison

To establish the most robust method, we compared three distinct column chemistries under identical mobile phase conditions (0.1% Trifluoroacetic acid in Water / Acetonitrile). The use of TFA (pH ~2.0) is a deliberate choice to suppress the ionization of both the analyte and residual silanols[4].

  • Alternative 1: Standard C18 (Fully End-Capped). Relies purely on hydrophobic partitioning. It fails to retain the polar analyte adequately and exhibits tailing due to exposed silanols[5].

  • Alternative 2: Phenyl-Hexyl. Offers alternative selectivity via π−π interactions with the π -electron-rich selenadiazole ring. While retention improves, it still suffers from silanol-induced tailing.

  • Recommended Product: AdvancedPolar AQ-C18. Features a polar-embedded group (or high-density aqueous-compatible bonding). This design creates a localized hydration layer that physically shields residual silanols from the basic amine, preventing secondary interactions while simultaneously enhancing the retention of polar analytes[6].

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )
Standard C18 0.8 (Poor)2.4 (Severe Tailing)3,2001.1
Phenyl-Hexyl 2.1 (Acceptable)1.8 (Moderate Tailing)5,4001.6
AdvancedPolar AQ-C18 3.5 (Optimal)1.1 (Symmetrical)11,500 2.8

Quantitative Validation Protocol (ICH Q2(R2) Compliant)

The following validation parameters were executed in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedure validation[2][3].

ValidationLogic Phase1 Method Optimization (AQ-C18 Phase) Spec Specificity (Peak Purity > 99%) Phase1->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens LOD / LOQ (S/N > 3 & S/N > 10) Prec->Sens Robust Robustness (Risk-Based Assessment) Sens->Robust Final ICH Q2(R2) Validated Quantitative Method Robust->Final

Sequential ICH Q2(R2) validation lifecycle for quantitative HPLC analytical procedures.

Table 2: ICH Q2(R2) Validation Summary (AQ-C18 Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No matrix interference at analyte tR​ Peak purity index > 0.999 (PDA)Pass
Linearity & Range R2≥0.999 (Range: 1-100 µg/mL) R2=0.9998 Pass
Accuracy 98.0% - 102.0% recovery across 3 levels99.4% ± 0.6%Pass
Precision (Repeatability) %RSD ≤2.0% ( n=6 injections)0.85%Pass
Sensitivity (LOD/LOQ) S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Step-by-Step Experimental Methodologies

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) and bracketing standards that automatically verify instrument performance before and during the run.

Chromatographic Conditions
  • Column: AdvancedPolar AQ-C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultra-Pure Water (Suppresses silanol ionization)[4].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 310 nm . (Selenadiazole derivatives exhibit strong π−π∗ transitions in this UV-Vis region)[7].

Preparation of Solutions
  • Diluent Preparation: Mix Ultra-Pure Water and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

Self-Validating Sequence Execution

Execute the sequence exactly as follows to ensure continuous verification of data integrity:

  • Equilibration: Run the initial gradient conditions (5% B) for 15 column volumes until the baseline is stable.

  • Blank Injection ( n=2 ): Inject the diluent to confirm the absence of carryover or ghost peaks.

  • System Suitability Test (SST) ( n=6 ): Inject the Working Standard (50 µg/mL) six consecutive times.

    • Self-Validation Gate: The sequence must automatically halt if %RSD of peak area > 2.0%, Tf​ > 1.5, or N < 5,000.

  • Sample Analysis: Inject unknown samples in batches of 10.

  • Bracketing Standard: Inject the Working Standard after every 10 samples.

    • Self-Validation Gate: The recovery of the bracketing standard must be within 98.0% - 102.0% of the initial SST average to prove no instrument drift occurred.

References

  • 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl- | C4H6N4OSe - PubChem.
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer. MTC USA.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • UV-Vis spectra of 1,2,5-selenadiazolodibenzosubporphyrazine and its perfluorinated and perchlorinated derivatives in CH2Cl2.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide: A Comparative Cross-Validation Study

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for Novel Selenadiazoles The emergence of selenium-containing heterocycles as promising scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Novel Selenadiazoles

The emergence of selenium-containing heterocycles as promising scaffolds in medicinal chemistry and materials science has created a pressing need for robust analytical methodologies for their characterization. Among these, 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, a molecule of significant interest due to its potential biological activities, presents a unique analytical challenge.[1] Its structure, featuring a selenadiazole core coupled with amino and methylcarboxamide functionalities, necessitates a comprehensive understanding of its behavior under mass spectrometric analysis for unequivocal identification and structural elucidation.

This guide provides an in-depth, comparative analysis of the anticipated mass spectrometry fragmentation patterns of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. We will explore its fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. Furthermore, we will present a cross-validation strategy to ensure the fidelity of the observed fragmentation and compare its fragmentation behavior with its sulfur and oxygen-containing analogues, namely 4-Amino-N-methyl-1,2,5-thiadiazole-3-carboxamide and 4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide. This comparative approach is designed to provide researchers with the predictive framework needed to confidently identify and characterize this and related novel compounds.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is predicted to be a composite of pathways dictated by the inherent instability of the selenadiazole ring and the influence of its substituents. The molecular formula of the target compound is C4H6N4OSe, with a monoisotopic mass of approximately 205.97 Da.[2]

Electron Ionization (EI-MS): Unveiling the Core Structure

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[3][4] For 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, the primary fragmentation events are expected to involve the selenadiazole ring, which is known to be susceptible to fragmentation.[5]

A key initial fragmentation step for 1,2,5-selenadiazoles is the loss of a nitrogen molecule (N₂), followed by the expulsion of a selenium atom or a nitrile fragment.[5] The presence of the amino and methylcarboxamide groups will further direct the fragmentation cascade.

M [M]+• m/z 206 (80Se) F1 [M - N2]+• m/z 178 M->F1 - N2 F2 [M - Se]+• m/z 126 M->F2 - Se F3 [M - CH3NHCO]+• m/z 149 M->F3 - •CONHCH3 F6 [CH3NHCO]+• m/z 58 M->F6 F5 [C2N2Se]+• m/z 134 F1->F5 - C2H3N F4 [C3H3N3Se]+• m/z 161 F3->F4 - H2O

Caption: Proposed EI-MS Fragmentation Pathway for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

A crucial aspect of identifying selenium-containing fragments is the characteristic isotopic pattern of selenium. Selenium has several stable isotopes, with the most abundant being ⁸⁰Se (49.6%), ⁷⁸Se (23.8%), ⁷⁷Se (7.6%), ⁸²Se (8.7%), ⁷⁶Se (9.4%), and ⁷⁴Se (0.9%).[6][7] This will result in a distinctive cluster of peaks for any selenium-containing ion, providing a high degree of confidence in its identification.

Electrospray Ionization (ESI-MS/MS): Probing with Precision

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation in the initial mass spectrum (MS1).[1][8] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).[9][10]

For 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, protonation is likely to occur at the basic nitrogen atoms of the amino group or the selenadiazole ring. The subsequent CID fragmentation is expected to proceed via lower energy pathways compared to EI.

MH [M+H]+ m/z 207 (80Se) F1 [M+H - NH3]+ m/z 190 MH->F1 - NH3 F2 [M+H - CH3NCO]+ m/z 150 MH->F2 - CH3NCO F3 [C3H4N3Se]+ m/z 162 F1->F3 - CO F4 [C2N2SeH]+ m/z 135 F2->F4 - CH3

Caption: Proposed ESI-MS/MS Fragmentation Pathway for Protonated 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

Comparative Fragmentation Analysis: The Impact of the Heteroatom

To provide a comprehensive analytical context, it is instructive to compare the expected fragmentation of our target compound with its sulfur (1,2,5-thiadiazole) and oxygen (1,2,5-oxadiazole) analogues. The difference in the heteroatom is expected to significantly influence the fragmentation pathways due to variations in bond strengths and ionization potentials.

CompoundMolecular Weight (Da)Key Fragmentation Pathways (EI-MS)Key Fragmentation Pathways (ESI-MS/MS)
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide 205.97 (⁸⁰Se)Loss of N₂, Se, and •CONHCH₃. Characteristic selenium isotopic pattern.Loss of NH₃ and CH₃NCO.
4-Amino-N-methyl-1,2,5-thiadiazole-3-carboxamide 158.02Loss of N₂, S, and •CONHCH₃. Ring cleavage to form nitrile fragments.[11][12][13]Loss of NH₃ and CH₃NCO.
4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide 142.04Loss of NO, CO, and •CONHCH₃. Ring opening and rearrangement.[5][14][15]Loss of NH₃ and CH₃NCO.

Experimental Protocols: A Blueprint for Robust Analysis

The following protocols provide a starting point for the mass spectrometric analysis of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. Optimization will be necessary based on the specific instrumentation and sample matrix.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe can be used.

  • GC Conditions (if applicable):

    • Column: A non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[3]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Dissolve the compound in a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • MS1 Scan Range: m/z 100-300.

    • MS/MS: Isolate the protonated molecule ([M+H]⁺) and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Cross-Validation of Fragmentation Patterns: Ensuring Analytical Certainty

A self-validating system is paramount for trustworthy results. The following workflow outlines a cross-validation strategy for the fragmentation patterns of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

cluster_0 Data Acquisition cluster_1 Data Analysis & Validation cluster_2 Confirmation A1 Acquire EI-MS Data B1 Propose Fragmentation Pathways A1->B1 A2 Acquire ESI-MS/MS Data (Multiple Collision Energies) A2->B1 A3 Acquire High-Resolution MS Data (HRMS) B2 Confirm Elemental Compositions (HRMS) A3->B2 B3 Analyze Selenium Isotopic Patterns B1->B3 B4 Compare with Analogs (Thiadiazole, Oxadiazole) B1->B4 C1 Validated Fragmentation Pattern B2->C1 B3->C1 B4->C1

Caption: Experimental Workflow for the Cross-Validation of Mass Spectrometry Fragmentation Patterns.

Key Cross-Validation Steps:

  • Replicate Analysis: Acquire multiple spectra under identical conditions to ensure the reproducibility of the fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the molecular ion and its fragments.[16][17] This allows for the determination of elemental compositions and provides strong evidence for the proposed fragment structures.

  • Isotopic Pattern Analysis: Carefully examine the isotopic distribution of all selenium-containing fragments. The observed pattern should closely match the theoretical isotopic abundance of selenium.[18]

  • Collision Energy Profiling: In ESI-MS/MS, systematically vary the collision energy to observe the evolution of fragment ions. This can help to establish the hierarchy of fragmentation pathways.

  • Comparative Analysis: Compare the fragmentation patterns with those of the thiadiazole and oxadiazole analogues. The similarities and differences will provide insights into the role of the selenium atom in the fragmentation process.

Conclusion: A Framework for Confident Characterization

This guide has provided a comprehensive theoretical framework for understanding and cross-validating the mass spectrometry fragmentation patterns of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. By combining predictive fragmentation analysis with a robust experimental and cross-validation strategy, researchers can achieve a high degree of confidence in the structural elucidation of this and other novel selenium-containing heterocyclic compounds. The comparative approach, contrasting the behavior of selenadiazole with its thio- and oxo-analogs, further enriches the analytical understanding and aids in the rational design of future analytical methods for this important class of molecules.

References

  • Kirkien-Konasiewicz, A., et al. (1975). Mass spectra of 1,2,5-selenadiazoles and their oxygen and sulfur analogues. Acta Chemica Scandinavica B, 29, 4.
  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 770-776.
  • Currenta. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Retrieved from [Link]

  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2016). Chemistry Letters, 45(10), 1183-1185.
  • PubChem. (n.d.). 1,2,5-Selenadiazole-3-carboxamide, 4-amino-N-methyl-. Retrieved from [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Retrieved from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2021). Molecules, 26(16), 4987.
  • Isotopologue pattern based data mining for selenium species from HILIC–ESI–Orbitrap–MS-derived spectra. (2022). Metallomics, 14(12), mfac093.
  • Understanding differences in CID fragmentation in a mass spectrometer. (n.d.). MS Vision. Retrieved from [Link]

  • High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. (n.d.). Mass Analytica. Retrieved from [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011). Analytical Chemistry, 83(13), 5466–5473.
  • Prototype software for prediction of CID fragment ions for small molecule structures. (2013). Shimadzu. Retrieved from [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). RSC Advances, 14(50), 36564-36573.
  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (2025). Journal of the Brazilian Chemical Society, 36(11), 1-10.
  • Selenium-isotopic signature toward mass spectrometric identification and enzyme activity assay. (2019). Analytica Chimica Acta, 1054, 78-85.
  • New Tool Detects Selenium Compounds Once Impossible To Identify. (2025). Technology Networks. Retrieved from [Link]

  • Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. (2025). Archiv der Pharmazie, 358(9), e2200087.
  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (2023). Russian Journal of Organic Chemistry, 59(5), 721–728.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). Molecules, 30(22), 5678.
  • Selenium isotopic patterns used in the calculations for natural... (n.d.). ResearchGate. Retrieved from [Link]

  • High precision selenium isotope analysis using a Nu Sapphire collision–reaction cell MC-ICP-MS. (2025).
  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... (n.d.). ResearchGate. Retrieved from [Link]

  • Product Class 7: 1,2,5-Oxadiazoles. (n.d.). Science of Synthesis, 13, 191-214.
  • How to Compute Electron Ionization Mass Spectra from First Principles. (2016).
  • Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). International Journal of Scientific Research in Science and Technology, 11(4), 481-487.
  • 5,6-Dihydro-[5][8][19]oxadiazolo[3,4-d]pyridazine-4,7-dione. (2023). Molbank, 2023(2), M1649.

  • High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. (1969). Organic Mass Spectrometry, 2(10), 1043-1049.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). International Journal of Molecular Sciences, 24(2), 1699.
  • Benzo[c][5][8][19]thiadiazole Donor–Acceptor Dyes: A Synthetic, Spectroscopic, and Computational Study. (2016). The Journal of Physical Chemistry A, 120(9), 1509–1522.

Sources

Validation

Comparative toxicity profiling of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide vs other selenium compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for a Comprehensive Toxicity Assessment Selenium, an essential trace element, plays a dual role in biological systems....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a Comprehensive Toxicity Assessment

Selenium, an essential trace element, plays a dual role in biological systems. While crucial for antioxidant defense and various physiological processes at low concentrations, higher doses of selenium compounds can elicit significant toxicity.[1] The therapeutic potential of novel organoselenium compounds, such as 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, necessitates a thorough evaluation of their safety profile. This guide provides a comprehensive framework for the comparative toxicity profiling of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide against well-characterized selenium compounds: sodium selenite, L-selenomethionine, and Se-methyl-L-selenocysteine.

Currently, there is a notable absence of publicly available toxicological data for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. However, studies on other selenadiazole derivatives suggest a variable toxicity profile, with some exhibiting low toxicity.[2][3] This underscores the importance of a systematic investigation to establish a reliable safety profile for this novel compound. This document outlines a rigorous, multi-faceted experimental strategy to determine its cytotoxic and genotoxic potential, both in vitro and in vivo, providing a direct comparison with established selenium compounds. The causality behind the selection of each experimental protocol is explained to ensure a self-validating and scientifically sound approach.

Comparative Selenium Compounds: A Rationale for Selection

To establish a meaningful toxicological benchmark for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, a panel of selenium compounds with varying and well-documented toxicity profiles has been selected:

  • Sodium Selenite (Na₂SeO₃): An inorganic form of selenium, selenite is known for its relatively high toxicity. Its pro-oxidant effects at higher concentrations are well-documented and serve as a positive control for selenium-induced toxicity.[4][5]

  • L-Selenomethionine (SeMet): An organically bound form of selenium, where selenium replaces sulfur in the amino acid methionine. It is a major form of selenium found in food and is generally considered less toxic than selenite.[6] Its toxicity is often associated with its metabolism to reactive species.[7]

  • Se-Methyl-L-selenocysteine (MSC): Another organic selenium compound, MSC is a potent chemopreventive agent.[8] It is reported to be less toxic than selenite and is an efficient inducer of apoptosis in cancer cells.[9][10]

Proposed Experimental Workflow for Comprehensive Toxicity Profiling

A tiered approach, commencing with in vitro assays and progressing to in vivo studies, is proposed to comprehensively evaluate the toxicity of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Cytotoxicity Assays (HepG2, A549, 3T3) B MTT Assay (Metabolic Activity) A->B C Neutral Red Uptake Assay (Lysosomal Integrity) A->C D LDH Release Assay (Membrane Integrity) A->D E Genotoxicity Assay (In Vitro Micronucleus Test - OECD 487) A->E F Acute Oral Toxicity Study (OECD 425 - Up-and-Down Procedure) E->F G LD50 Determination F->G H Clinical Observations F->H I Gross Necropsy F->I

Caption: Proposed experimental workflow for toxicity profiling.

In Vitro Toxicity Assessment: A Multi-Parametric Approach

The initial phase of testing involves a battery of in vitro assays to assess the cytotoxic and genotoxic potential of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. The choice of multiple assays with different endpoints provides a more complete picture of the potential mechanisms of toxicity. A panel of cell lines, including human hepatoma (HepG2), human lung carcinoma (A549), and mouse embryonic fibroblast (3T3) cells, is recommended to assess for cell-type specific responses.

Experimental Protocols: In Vitro Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[11]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treat cells with a range of concentrations of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide and the comparator selenium compounds for 24, 48, and 72 hours.

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[13]

  • Principle: The ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes is a measure of cell membrane integrity and lysosomal function.[13][14]

  • Protocol:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with the test compounds for the desired exposure period.

    • Incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.[13]

    • Wash the cells to remove excess dye.

    • Extract the incorporated dye from the cells using a destain solution (e.g., 1% acetic acid in 50% ethanol).[14]

    • Measure the absorbance of the extracted dye at approximately 540 nm.[14]

This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[15]

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the culture supernatant is proportional to the number of damaged cells.[15]

  • Protocol:

    • Seed cells in a 96-well plate and treat with test compounds.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH reaction mixture.[16]

    • Incubate for up to 30 minutes at room temperature.

    • Measure the absorbance at approximately 490 nm.[16]

This genotoxicity test detects damage to chromosomes or the mitotic apparatus.[3][17]

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic or aneugenic events.[18]

  • Protocol:

    • Culture appropriate cells (e.g., human peripheral blood lymphocytes or TK6 cells) and expose them to the test compounds with and without metabolic activation (S9 mix).[3]

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.[18]

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells using a microscope.

In Vivo Acute Oral Toxicity Assessment

Following the in vitro evaluation, an in vivo study is essential to determine the systemic toxicity and to establish a preliminary safety profile. The OECD Guideline for the Testing of Chemicals, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure (UDP) is a scientifically robust and ethically considerate method for determining the median lethal dose (LD50).[1][19][20]

Experimental Protocol: In Vivo Acute Oral Toxicity (OECD 425)
  • Principle: The UDP is a sequential dosing method that uses a small number of animals to obtain a statistically reliable estimate of the LD50. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.[1][19]

  • Protocol:

    • Use a single sex of a standard rodent species (typically female rats).

    • Administer a single oral dose of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide to one animal. The starting dose is selected based on available information or a default value.

    • Observe the animal for signs of toxicity and mortality for at least 48 hours before dosing the next animal.[20]

    • If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.[19]

    • Continue this sequential dosing until the stopping criteria are met (typically after a series of reversals in outcome).

    • Observe all animals for a total of 14 days, recording clinical signs, body weight changes, and any instances of mortality.[20]

    • Perform a gross necropsy on all animals at the end of the study.

    • Calculate the LD50 and its confidence intervals using the maximum likelihood method.[20]

Data Presentation and Interpretation

The data generated from these studies should be presented in a clear and comparative format to facilitate a thorough understanding of the toxicity profile of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide relative to the other selenium compounds.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
CompoundCell LineMTT Assay (48h)Neutral Red Uptake Assay (48h)LDH Release Assay (48h)
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide HepG2To be determinedTo be determinedTo be determined
A549To be determinedTo be determinedTo be determined
3T3To be determinedTo be determinedTo be determined
Sodium Selenite HepG2Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
A549Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
3T3Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
L-Selenomethionine HepG2Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
A549Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
3T3Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Se-Methyl-L-selenocysteine HepG2Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
A549Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
3T3Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Table 2: Comparative Genotoxicity (In Vitro Micronucleus Assay)
CompoundConcentration RangeMetabolic Activation (+/- S9)Micronucleus InductionGenotoxic Potential
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide To be determined+/-To be determinedTo be determined
Sodium Selenite Literature/Experimental Value+/-Literature/Experimental ValueGenotoxic at high concentrations
L-Selenomethionine Literature/Experimental Value+/-Literature/Experimental ValueGenerally considered non-genotoxic
Se-Methyl-L-selenocysteine Literature/Experimental Value+/-Literature/Experimental ValueGenerally considered non-genotoxic
Table 3: Comparative Acute Oral Toxicity (LD50 in mg/kg)
CompoundSpeciesLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide Rat (female)To be determinedTo be determinedTo be determined
Sodium Selenite Rat~7-Ataxia, dyspnea, lethargy
L-Selenomethionine Rat~43.5-Similar to selenite, but at higher doses
Se-Methyl-L-selenocysteine Mouse~11--

Mechanistic Insights: Understanding Selenium Toxicity

The toxicity of selenium compounds is intricately linked to their metabolism and the generation of reactive oxygen species (ROS).

G cluster_0 Selenium Compound Metabolism cluster_1 Cellular Effects A Inorganic Se (Selenite) C Selenodiglutathione (GS-Se-SG) A->C B Organic Se (SeMet, MSC) D Hydrogen Selenide (H2Se) B->D E Methylselenol (CH3SeH) B->E C->D F Reactive Oxygen Species (ROS) Generation D->F E->F G Oxidative Stress F->G H Mitochondrial Dysfunction G->H I DNA Damage G->I J Apoptosis / Necrosis H->J I->J

Caption: Generalized metabolic pathways leading to selenium toxicity.

Inorganic selenium, like selenite, can react with thiols such as glutathione to form selenodiglutathione, which is then reduced to hydrogen selenide (H₂Se).[21][22] Organic selenium compounds can also be metabolized to H₂Se or methylselenol. These reactive intermediates can redox cycle, leading to the production of superoxide radicals and other ROS, which in turn cause oxidative stress, damage to cellular components like mitochondria and DNA, and ultimately cell death through apoptosis or necrosis.[5][23] The proposed experimental framework will help to elucidate whether 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide follows these established pathways of selenium toxicity.

Conclusion

The guide provides a robust and scientifically grounded framework for the comprehensive comparative toxicity profiling of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide. By employing a battery of in vitro assays and a definitive in vivo study, this approach will generate the critical data needed to understand its safety profile relative to other well-characterized selenium compounds. The elucidation of its cytotoxic and genotoxic potential is a crucial step in the preclinical development of this novel organoselenium compound and will provide the necessary foundation for any future therapeutic applications.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2009). Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena-. Molecules, 14(11), 4647-4657.
  • Dixon, W. J., & Mood, A. M. (1948). A method for obtaining and analyzing sensitivity data.
  • Bruce, R. D. (1985). An up-and-down procedure for acute toxicity testing. Fundamental and Applied Toxicology, 5(1), 151-157.
  • ASTM. (1987). Standard test method for estimating acute oral toxicity in rats. E 1163-87. In 1992 Annual Book of ASTM Standards, Vol. 11.04.
  • Stallard, N., & Whitehead, A. (1995). A comparison of the fixed-dose procedure and the up-and-down procedure for acute oral toxicity testing. Food and Chemical Toxicology, 33(4), 309-320.
  • Stadlbauer, S., et al. (2017). Differing cytotoxicity and bioavailability of selenite, methylselenocysteine, selenomethionine, selenosugar 1 and trimethylselenonium ion and their underlying metabolic transformations in human cells. Metallomics, 9(2), 205-215.
  • OECD. (1998). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay Technical Bulletin.
  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Borenfreund, E., & Puerner, J. A. (1985). A simple quantitative procedure using monolayer cultures for cytotoxicity assays (HTD/NR-90). Journal of tissue culture methods, 9(1), 7-9.
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Millipore. (n.d.).
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • NTP Interagency Center for the Evaluation of Alternative Toxicological Methods. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Wikipedia. (n.d.). Methylselenocysteine.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Patel, M., & Patel, P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. World Journal of Pharmaceutical Research, 12(12), 1026-1037.
  • Morgan, J. T., et al. (2024). Selenium Neurotoxicity and Nutritional Signaling: Integrated Oxidative Stress Pathways in C. elegans. International Journal of Molecular Sciences, 25(6), 3349.
  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
  • Takagi, H. (2016). Selenomethionine metabolism and its toxicity in yeast. Biomolecular concepts, 7(5-6), 295–302.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Abcam. (n.d.). LDH Assay Kit (Cytotoxicity) (ab65393).
  • Van der Heiden, E., et al. (2016). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in molecular biology (Clifton, N.J.), 1473, 45–52.
  • OECD. (n.d.). OECD 487: Cell micronucleus test (in vitro mammalian).
  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • OpenWetWare. (n.d.). MTT Assay protocol.
  • Le, T. T., & Pilon-Smits, E. A. (2011). "The roots" of selenium toxicity: a new concept. Plant signaling & behavior, 6(1), 116–118.
  • Gao, F., et al. (2015). Selenite-Induced Toxicity in Cancer Cells Is Mediated by Metabolic Generation of Endogenous Selenium Nanoparticles. Journal of Proteome Research, 14(2), 955-965.
  • Gupta, M., & Gupta, S. (2016). An Overview of Selenium Uptake, Metabolism, and Toxicity in Plants. Frontiers in plant science, 7, 1974.
  • Lazard, M., et al. (2015). Cytotoxic Mechanism of Selenomethionine in Yeast. The Journal of biological chemistry, 290(17), 10762–10771.
  • Suzuki, N., et al. (2005). Metabolic pathway for selenium in the body: speciation by HPLC-ICP MS with enriched Se. Journal of Radioanalytical and Nuclear Chemistry, 264(1), 13-18.
  • Chen, L., et al. (2024). Se-methylselenocysteine inhibits the progression of non-small cell lung cancer via ROS-mediated NF-κB signaling pathway. Experimental cell research, 436(1), 114101.
  • RE-Place. (2016). OECD/OCDE 487.
  • Chen, T., et al. (2013). Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells. Free radical biology & medicine, 65, 655–665.
  • Imai, H., et al. (2014). Selenium uptake through cystine transporter mediated by glutathione conjugation. The Journal of biological chemistry, 289(25), 17462–17471.
  • Holmgren, A. (2009). Metabolism of selenium compounds catalyzed by the mammalian selenoprotein thioredoxin reductase. BioFactors (Oxford, England), 35(5), 406–410.
  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
  • Hahanova, A. V., et al. (2019). METABOLISM AND MECHANISM OF TOXICITY OF SELENIUM-CONTAINING SUPPLEMENTS USED FOR OPTIMIZING HUMAN SELENIUM STATUS. Vitamins and trace elements in health and disease, 229-242.
  • Sigma-Aldrich. (n.d.). Se-(Methyl)selenocysteine.
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Bhattacharya, A., et al. (2014). Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models. British journal of cancer, 110(6), 1489–1497.
  • Kim, T., et al. (2001). Se-Methylselenocysteine induces apoptosis through caspase activation in HL-60 cells. Carcinogenesis, 22(4), 559-565.
  • Yildiz, H. Y., & Parlak, H. (2013). Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage. Fish physiology and biochemistry, 39(5), 1269–1277.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Comprehensive Safety and Operational Guide: Handling 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical toxicology an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical toxicology and practical laboratory execution. 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is a highly specialized synthetic organoselenium compound. While the 1,2,5-selenadiazole scaffold is of immense interest in medicinal chemistry for its anti-cancer and anti-microbial properties[1], it presents severe occupational hazards.

This guide provides a self-validating framework for handling this compound, ensuring that every safety measure is grounded in the mechanistic reality of organoselenium toxicity.

Toxicological Profile & Mechanistic Causality

To handle organoselenium compounds safely, one must understand why they are dangerous. The toxicity of 1,2,5-selenadiazole derivatives is not merely a function of heavy metal poisoning, but rather their profound redox reactivity within biological systems[2].

The Causality of Toxicity: When absorbed through the skin, inhaled, or ingested, organoselenium compounds act as potent electrophiles. The selenium atom interacts directly with the sulfur atoms of endogenous thiols (such as glutathione, GSH), forming a selenenyl–sulfide bond (S–Se)[2]. This interaction initiates a catastrophic redox cycle:

  • Thiol Depletion: The rapid oxidation of GSH depletes the cell's primary antioxidant reserve[3].

  • ROS Generation: The metabolic cycling of the selenol/selenolate intermediates catalyzes the unchecked generation of Reactive Oxygen Species (ROS), including superoxide anions[3].

  • Enzyme Inhibition: The S-Se adduct impairs critical sulfhydryl-dependent enzymes, leading to mitochondrial dysfunction, severe oxidative stress, and ultimately, cellular apoptosis[2].

Because of this mechanism, acute exposure can cause severe respiratory depression, neurological tremors, and pulmonary edema[4].

ToxicityPathway A Organoselenium Exposure (4-Amino-N-methyl-1,2,5-selenadiazole...) B Thiol Interaction (Glutathione Depletion) A->B C Selenenyl-Sulfide Bond Formation B->C D Reactive Oxygen Species (ROS) Generation C->D E Cellular Oxidative Stress & Enzyme Inhibition D->E F Apoptosis / Tissue Damage E->F

Fig 1. Molecular toxicity pathway of organoselenium compounds via ROS generation.

Quantitative Chemical Data

The following table summarizes the critical physicochemical and regulatory data required for risk assessment and waste segregation.

Property / MetricValue / ClassificationReference
Chemical Name 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide[5]
CAS Registry Number 7698-91-1[5]
Molecular Formula C4H6N4OSe[5]
Molecular Weight 205.09 g/mol [5]
OSHA Permissible Exposure Limit (PEL) 0.2 mg/m³ (Calculated as Se, 8-hr TWA)[6]
EPA Hazardous Waste Code D010 (Toxicity characteristic for Se > 1 mg/L)[4]

Mandated Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling highly reactive selenadiazoles. The following controls are mandatory and must be validated prior to initiating any workflow.

  • Hand Protection: Wear double-layered Nitrile or Neoprene gloves (minimum 8-mil thickness)[7].

    • Causality: Organoselenium compounds are highly lipophilic and readily absorb through the skin, initiating systemic toxicity[7]. Double-gloving ensures that if the outer glove is breached by a carrier solvent (e.g., DMSO), the inner glove provides a secondary barrier.

  • Eye & Face Protection: Chemical safety goggles paired with a full-face shield[7].

    • Causality: Protects against micro-aerosolization of the powder during weighing, which can cause severe ocular irritation and rapid mucosal absorption.

  • Respiratory Protection: Handling must occur in a certified fume hood. If a hood is unavailable or a spill occurs outside containment, a NIOSH-approved respirator with a P100 particulate filter and organic vapor cartridge is required[7].

    • Causality: Inhalation of selenium dust/vapors directly targets the respiratory tract, risking pulmonary edema[4].

  • Body Protection: Flame-retardant, anti-static lab coat with closed-toe, non-porous footwear[7].

Self-Validating Operational Workflow

The synthesis and handling of 1,2,5-selenadiazoles require strict environmental controls due to their toxicity and frequently foul-smelling nature[8]. Use the following step-by-step methodology for weighing and solubilizing the compound.

Step 1: Engineering Control Verification

  • Action: Verify the chemical fume hood's face velocity is actively reading ≥ 100 feet per minute (fpm).

  • Validation: Do not uncap the compound until the digital monitor confirms optimal flow.

Step 2: Static Mitigation

  • Action: Engage an anti-static bar or zero-stat gun around the analytical balance.

  • Causality: Fine organoselenium powders hold static charges. Eliminating static prevents the powder from aerosolizing or clinging to spatulas, drastically reducing inhalation risk.

Step 3: Closed-System Weighing

  • Action: Tare a sealable amber glass vial. Transfer the required mass of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide using a non-sparking spatula[7]. Seal the vial before removing it from the balance enclosure.

Step 4: Solubilization

  • Action: Inject the carrier solvent (e.g., DMSO) directly into the vial through a septum, or open the vial deep within the fume hood to add the solvent. Cap immediately and vortex.

HandlingWorkflow Step1 1. System Verification Check Hood Face Velocity (≥100 fpm) Step2 2. PPE Donning Double Nitrile Gloves, Face Shield Step1->Step2 Step3 3. Static Mitigation Use Anti-Static Tools Step2->Step3 Step4 4. Weighing & Solubilization Keep Container Sealed Step3->Step4 Step5 5. Decontamination Wet Wipe (NO BLEACH) Step4->Step5 Step6 6. Waste Segregation EPA D010 Compliant Storage Step5->Step6

Fig 2. Self-validating operational workflow for handling selenadiazole derivatives.

Emergency Response & Spill Decontamination

Standard spill responses often recommend bleach for chemical neutralization; this is strictly prohibited for this compound.

  • The "No Bleach" Rule: Do NOT use oxidizing acids, nitrates, or chlorine bleaches to clean up organoselenium spills.

    • Causality: Contact between organoselenium compounds and strong oxidizing agents can result in violent, explosive reactions or ignition[4].

  • Step-by-Step Spill Protocol:

    • Evacuate & Isolate: Clear personnel from the immediate area and move upwind[4].

    • Don Emergency PPE: Equip a P100/Organic Vapor respirator and heavy-duty nitrile gloves.

    • Containment: Cover the solid spill with damp, inert absorbent pads to prevent dust generation[6]. Do not sweep dry powder.

    • Decontamination: Wet-wipe the surface using a mild detergent and water solution.

    • Segregation: Place all contaminated wipes into a sealed, labeled hazardous waste container.

Waste Management and Disposal

Organoselenium compounds are highly toxic to aquatic life and persist in the environment[4]. Never dispose of solutions down the drain.

  • EPA Classification: Waste containing this compound must be classified under EPA Hazardous Waste Number D010 (Toxicity characteristic for Selenium) if the extract contains > 1 mg/L of selenium[9],[4].

  • Disposal Protocol: Consolidate all liquid and solid waste (including contaminated gloves and pipette tips) into a dedicated, chemically compatible, puncture-resistant container[4]. Label clearly as "Toxic Organoselenium Waste - D010" and arrange for pickup by a certified hazardous waste disposal facility capable of handling toxic heavy metal organics.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.